molecular formula C15H14ClN3O3S B580100 Desmethyl metolazone CAS No. 28524-40-5

Desmethyl metolazone

Cat. No.: B580100
CAS No.: 28524-40-5
M. Wt: 351.805
InChI Key: ZUEBDQJJKWCCDR-UHFFFAOYSA-N
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Description

Desmethyl Metolazone is an impurity of Metolazone ;  a diuretic and antihypertensive agent.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-2-methyl-4-oxo-3-phenyl-1,2-dihydroquinazoline-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3S/c1-9-18-13-8-12(16)14(23(17,21)22)7-11(13)15(20)19(9)10-5-3-2-4-6-10/h2-9,18H,1H3,(H2,17,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEBDQJJKWCCDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1NC2=CC(=C(C=C2C(=O)N1C3=CC=CC=C3)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28524-40-5
Record name Desmethyl metolazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028524405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESMETHYL METOLAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC03B6WQA9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Desmethyl Metolazone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the synthesis pathway for Desmethyl metolazone, a known impurity and metabolite of the diuretic drug metolazone. The synthesis follows a logical progression analogous to that of metolazone, beginning with the readily available starting material, 2-methyl-5-chloroaniline. This document provides a plausible synthetic route, including key intermediates and reaction steps. While a specific, detailed experimental protocol for this compound is not extensively documented in publicly available literature, the methodology presented herein is based on established chemical principles for the synthesis of related quinazolinone sulfonamides. This guide is intended to provide a solid foundation for researchers and chemists in the fields of medicinal chemistry, process development, and analytical standard synthesis.

Introduction

This compound, chemically known as (2RS)-7-Chloro-2-methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-6-sulfonamide, is a primary impurity and metabolite of the potent diuretic agent, metolazone.[1] The structural distinction between metolazone and its desmethyl analogue is the absence of the methyl group on the phenyl ring at the 3-position of the quinazolinone core. A comprehensive understanding of the synthesis of such impurities is crucial for the development of robust analytical methods, impurity profiling, and ensuring the quality and safety of the active pharmaceutical ingredient (API). This guide details a probable multi-step synthesis of this compound.

Proposed Synthesis Pathway

The synthesis of this compound can be logically divided into two main stages:

  • Stage 1: Synthesis of the Key Intermediate, N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide. This stage involves the functionalization of the starting material, 2-methyl-5-chloroaniline.

  • Stage 2: Cyclization and Formation of this compound. This final stage involves the reaction of the key intermediate with aniline to form the quinazolinone ring system.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Pathway A 2-Methyl-5-chloroaniline B N-(5-Chloro-2-methylphenyl)acetamide A->B Acetylation (Acetic Anhydride) C 4-Acetamido-5-chloro-2-methylbenzene-1-sulfonyl chloride B->C Chlorosulfonation (Chlorosulfonic Acid) D N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide C->D Ammonolysis (Ammonia) F This compound D->F Cyclization E Aniline E->F

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols (Hypothetical)

The following experimental protocols are based on general procedures for analogous chemical transformations and should be adapted and optimized for specific laboratory conditions.

Stage 1: Synthesis of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide (Intermediate D)

Step 1: Acetylation of 2-Methyl-5-chloroaniline (A) to N-(5-Chloro-2-methylphenyl)acetamide (B)

  • To a solution of 2-methyl-5-chloroaniline in a suitable solvent (e.g., glacial acetic acid or an inert solvent like dichloromethane), add acetic anhydride dropwise at room temperature.

  • The reaction mixture is stirred for a specified period until the starting material is consumed (monitored by TLC).

  • The product, N-(5-chloro-2-methylphenyl)acetamide, is isolated by precipitation in water, followed by filtration, washing, and drying.

Step 2: Chlorosulfonation of N-(5-Chloro-2-methylphenyl)acetamide (B) to 4-Acetamido-5-chloro-2-methylbenzene-1-sulfonyl chloride (C)

  • The dried N-(5-chloro-2-methylphenyl)acetamide is added portion-wise to an excess of chlorosulfonic acid at a low temperature (e.g., 0-5 °C).

  • The reaction mixture is stirred at a controlled temperature until the reaction is complete.

  • The mixture is then carefully poured onto crushed ice to precipitate the sulfonyl chloride product.

  • The solid is filtered, washed with cold water, and dried under vacuum.

Step 3: Ammonolysis of 4-Acetamido-5-chloro-2-methylbenzene-1-sulfonyl chloride (C) to N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide (D)

  • The sulfonyl chloride is added to an excess of concentrated aqueous ammonia solution at a controlled temperature.[2]

  • The mixture is stirred until the formation of the sulfonamide is complete.

  • The product, N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide, is isolated by filtration, washed with water, and dried.[3]

Stage 2: Synthesis of this compound (F)

Step 4: Cyclization of N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide (D) with Aniline (E)

  • A mixture of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide and aniline is heated in the presence of a dehydrating agent or a Lewis acid catalyst (e.g., polyphosphoric acid or zinc chloride).

  • The reaction is carried out at an elevated temperature for several hours.

  • Upon completion, the reaction mixture is cooled and treated with an appropriate workup procedure, which may involve neutralization and extraction.

  • The crude this compound is then purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Physical State (Expected)
2-Methyl-5-chloroaniline2-Methyl-5-chloroanilineC₇H₈ClN141.60Solid
N-(5-Chloro-2-methylphenyl)acetamideN-(5-Chloro-2-methylphenyl)acetamideC₉H₁₀ClNO183.64Solid
4-Acetamido-5-chloro-2-methylbenzene-1-sulfonyl chloride4-Acetamido-5-chloro-2-methylbenzene-1-sulfonyl chlorideC₉H₉Cl₂NO₃S282.14Solid
N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamideN-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamideC₉H₁₁ClN₂O₃S262.71Solid
AnilineAnilineC₆H₇N93.13Liquid
This compound this compoundC₁₅H₁₄ClN₃O₃S 351.81 Solid Powder [1]

Mandatory Visualizations

Logical Relationship of Synthesis Stages

The synthesis of this compound follows a clear, linear progression from the starting material to the final product, with the formation of a key sulfonamide intermediate being a critical juncture.

Logical_Flow Start Starting Material (2-Methyl-5-chloroaniline) Intermediate_Formation Intermediate Synthesis (Functionalization) Start->Intermediate_Formation Key_Intermediate Key Intermediate (N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide) Intermediate_Formation->Key_Intermediate Final_Step Final Product Formation (Cyclization with Aniline) Key_Intermediate->Final_Step End_Product This compound Final_Step->End_Product

Figure 2: Logical workflow of the this compound synthesis.

Conclusion

This technical guide provides a comprehensive overview of a plausible synthesis pathway for this compound. While detailed, peer-reviewed experimental procedures for this specific compound are scarce, the presented route, based on the well-established synthesis of metolazone and related quinazolinones, offers a robust starting point for its laboratory-scale preparation. The successful synthesis and characterization of this compound are essential for its use as a reference standard in quality control and metabolic studies of metolazone. Further research is warranted to optimize the reaction conditions and fully characterize the final product and intermediates.

References

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Metolazone and its Desmethyl Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature contains limited specific information on the pharmacokinetics and metabolism of Desmethyl metolazone. This guide provides a comprehensive overview of the parent drug, metolazone, and infers information about its desmethyl metabolite based on general principles of drug metabolism.

Introduction

Metolazone is a quinazoline diuretic, functionally similar to thiazide diuretics, used in the management of hypertension and edema associated with conditions like congestive heart failure and renal disease.[1] Its primary mechanism of action involves the inhibition of sodium reabsorption in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium, chloride, and water. While metolazone is the active therapeutic agent, understanding the profile of its metabolites, such as this compound, is crucial for a complete characterization of its disposition in the body.

Pharmacokinetics of Metolazone

The pharmacokinetic profile of metolazone has been studied in healthy subjects and patient populations. The key parameters are summarized in the table below.

Table 1: Summary of Metolazone Pharmacokinetic Parameters
ParameterValueReference
Bioavailability ~65%[2]
Time to Peak Plasma Concentration (Tmax) 1.5 - 4 hours[1][3]
Volume of Distribution (Vd) 113 L[4]
Plasma Protein Binding 95%[1]
Elimination Half-Life (t½) 6 - 14 hours[1][2]
Primary Route of Excretion Urine (70-95% as unchanged drug)[2][3]

Metolazone is absorbed orally with food delaying its absorption.[1] It is highly bound to plasma proteins and erythrocytes.[1][3] The drug undergoes enterohepatic circulation, which may contribute to its prolonged diuretic effect.[1]

Metabolism of Metolazone

Current literature suggests that metolazone is not extensively metabolized in humans, with a significant portion of the administered dose being excreted unchanged in the urine.[2][3] This indicates that the parent drug is the primary active moiety.

Formation of this compound

This compound is considered a minor metabolite or a specified impurity of metolazone. Its formation would likely occur through an O-demethylation reaction, a common metabolic pathway for compounds containing a methoxy group. This reaction is typically catalyzed by cytochrome P450 (CYP) enzymes in the liver.

Diagram 1: Inferred Metabolic Pathway of Metolazone to this compound

Metolazone Metolazone Desmethyl_metolazone This compound Metolazone->Desmethyl_metolazone O-Demethylation CYP450 CYP450 Enzymes (e.g., in liver) CYP450->Metolazone

Caption: Inferred metabolic conversion of Metolazone to this compound via O-demethylation.

Pharmacokinetics of this compound

Experimental Protocols

Detailed experimental protocols for the study of this compound are not published. However, standard methodologies for pharmacokinetic and metabolism studies of small molecules would be employed.

In Vivo Pharmacokinetic Studies

A typical in vivo study to determine the pharmacokinetics of this compound would involve the following steps:

  • Subject Recruitment: Healthy volunteers or a specific patient population would be enrolled.

  • Drug Administration: A single dose of metolazone would be administered.

  • Sample Collection: Blood and urine samples would be collected at various time points post-dose.

  • Sample Preparation: Plasma and urine samples would be processed, often involving protein precipitation or liquid-liquid extraction, to isolate the analyte of interest.

  • Bioanalysis: The concentration of this compound in the biological matrices would be quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The concentration-time data would be used to calculate key pharmacokinetic parameters.

Diagram 2: General Workflow for an In Vivo Pharmacokinetic Study

cluster_0 Clinical Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase A Drug Administration to Subjects B Serial Blood & Urine Sample Collection A->B C Sample Preparation (e.g., Extraction) B->C D LC-MS/MS Analysis for Drug Quantification C->D E Pharmacokinetic Parameter Calculation D->E

Caption: A generalized workflow for conducting an in vivo pharmacokinetic study.

In Vitro Metabolism Studies

To identify the enzymes responsible for the formation of this compound and to characterize its metabolic stability, in vitro experiments would be conducted.

  • Incubation: Metolazone would be incubated with human liver microsomes, hepatocytes, or recombinant CYP enzymes.

  • Metabolite Identification: The reaction mixture would be analyzed by high-resolution mass spectrometry to identify and confirm the structure of this compound.

  • Enzyme Phenotyping: By using specific chemical inhibitors or recombinant enzymes, the particular CYP isoforms involved in the demethylation reaction can be identified.

Conclusion

The therapeutic effects of metolazone are primarily attributed to the parent drug, which is minimally metabolized. This compound is a minor metabolite, and as such, detailed pharmacokinetic and metabolism data for this specific compound are scarce in the public domain. The information provided in this guide, based on the well-characterized parent drug and general principles of drug metabolism, serves as a foundational resource for researchers and professionals in the field. Further targeted studies would be necessary to fully elucidate the pharmacokinetic and metabolic profile of this compound.

References

In Vitro Biological Activity of Desmethyl Metolazone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the known and inferred in vitro biological activity of Desmethyl metolazone, a metabolite of the diuretic drug metolazone. Direct research on the specific activity of this compound is limited in publicly available literature. Therefore, this document extrapolates from the well-understood pharmacology of the parent compound, metolazone, to propose a framework for the investigation of its metabolite. This guide summarizes the established mechanism of action of metolazone, presents hypothetical experimental protocols to assess the in vitro activity of this compound, and provides visualizations of the relevant signaling pathways and experimental workflows.

Introduction: Metolazone and its Metabolite, this compound

Metolazone is a quinazoline diuretic, functionally similar to thiazide diuretics, that is clinically used to treat hypertension and edema.[1][2] It exerts its therapeutic effect by inhibiting the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water.[1][3][4][5]

Metolazone undergoes hepatic metabolism, and one of its identified metabolites is this compound. While this compound is recognized as a related substance and potential impurity in metolazone preparations[6], there is a notable lack of specific data in the scientific literature detailing its in vitro biological activity. Understanding the activity of this metabolite is crucial for a complete pharmacological profile of metolazone and for assessing its potential contribution to the overall therapeutic effect or any off-target effects.

Known Biological Activity of the Parent Compound: Metolazone

To establish a baseline for investigating this compound, it is essential to understand the well-documented pharmacology of metolazone.

Mechanism of Action

The primary mechanism of action of metolazone is the inhibition of the Na+/Cl- cotransporter (NCC) located in the apical membrane of the distal convoluted tubule cells in the kidney.[3][5] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. The increased luminal concentration of these ions leads to an osmotic increase in water excretion, resulting in diuresis.[1][3]

Signaling Pathway

The diuretic effect of metolazone is a direct consequence of its interaction with the NCC protein. This is not a classical signaling pathway involving secondary messengers but rather a direct inhibition of a transport protein.

cluster_lumen Tubular Lumen cluster_cell Distal Tubule Cell cluster_blood Blood Na_Cl_Lumen Na+ Cl- NCC Na+/Cl- Symporter (NCC) Na_Cl_Lumen->NCC Reabsorption Na_K_ATPase Na+/K+ ATPase Metolazone Metolazone Metolazone->NCC Inhibition Na_Blood Na+ Na_K_ATPase->Na_Blood Pumps Na+ out K_Blood K+ K_Blood->Na_K_ATPase Pumps K+ in cluster_prep Preparation cluster_functional Functional Assay cluster_binding Binding Assay Cell_Culture Culture NCC-expressing cells Pre_incubation Pre-incubate with this compound Cell_Culture->Pre_incubation Membrane_Prep Prepare Cell Membranes Cell_Culture->Membrane_Prep Na_Uptake Initiate Na+ Uptake Pre_incubation->Na_Uptake Quantify_Uptake Quantify Na+ Influx Na_Uptake->Quantify_Uptake IC50 Determine IC50 Quantify_Uptake->IC50 Binding_Reaction Competitive Radioligand Binding Membrane_Prep->Binding_Reaction Quantify_Binding Quantify Bound Radioligand Binding_Reaction->Quantify_Binding Kd Determine Kd Quantify_Binding->Kd

References

Desmethyl Metolazone: A Technical Guide on a Putative Primary Metabolite of Metolazone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metolazone, a quinazoline-based diuretic, is a widely prescribed therapeutic for hypertension and edema. While generally considered to undergo minimal metabolism, the characterization of its metabolic pathways remains a subject of scientific inquiry. This technical guide consolidates the current understanding of metolazone metabolism, with a specific focus on desmethyl metolazone as a potential, albeit not definitively established, primary metabolite. This document provides a critical review of available data, outlines detailed experimental protocols for metabolite identification and quantification, and presents visual diagrams of relevant biochemical pathways and experimental workflows to support further research in this area.

Introduction: The Metabolic Fate of Metolazone

Metolazone acts primarily by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the kidney.[1] Its pharmacokinetic profile is characterized by rapid absorption after oral administration.[2] A critical aspect of its disposition is its metabolic conversion. Contrary to the premise of extensive biotransformation, multiple sources indicate that metolazone is not substantially metabolized in humans.[1] It is estimated that 70-95% of an administered dose is excreted unchanged in the urine.[1] Approximately 10% of the dose is thought to be metabolized, likely via hydroxylation.[3]

Despite the evidence for limited metabolism, the identification of potential metabolites is crucial for a complete understanding of a drug's safety and efficacy profile. This compound is a known impurity of metolazone and its structure suggests it could be a product of N-demethylation, a common Phase I metabolic reaction. This guide will explore the current, limited knowledge of this compound and the methodologies required to elucidate its role, if any, in the overall metabolism of metolazone.

Quantitative Data on Metolazone Disposition

Quantitative data on the metabolites of metolazone are scarce in the literature. The available information focuses primarily on the parent drug's pharmacokinetics.

Table 1: Pharmacokinetic Parameters of Metolazone in Healthy Adults

ParameterValueConditionsSource
Time to Maximum Plasma Concentration (Tmax) ~1.5 hoursSingle oral dose[2]
Elimination Half-Life (t½) 6 to 8 hoursSingle oral dose[2]
Plasma Protein Binding 95%---[2]
Excretion 70-95% as unchanged drug in urine---[1]
Metabolism ~10% of dosePrimarily hydroxylation[3]

Note: Specific quantitative data for this compound as a metabolite is not available in the cited literature.

Experimental Protocols for Metabolite Identification

The definitive identification and quantification of this compound as a metabolite would require a combination of in vitro and in vivo studies.

In Vitro Metabolism with Human Liver Microsomes

This experiment is designed to identify metabolites formed by hepatic enzymes.

  • Incubation:

    • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), metolazone (e.g., 10 µM), and a phosphate buffer (pH 7.4).

    • Pre-warm the mixture to 37°C.

    • Initiate the reaction by adding an NADPH-generating system.

    • Incubate for a specified time (e.g., 60 minutes) at 37°C.

    • Include negative controls (without NADPH or without microsomes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

    • Vortex and centrifuge the sample to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 50% methanol in water) for analysis.

  • Analysis by LC-MS/MS:

    • Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).[4]

    • Use a C18 column with a gradient elution of mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Monitor for the parent drug (metolazone, m/z 366.1) and potential metabolites, including this compound (predicted m/z).[4]

    • Acquire full scan and product ion scan data to identify and structurally characterize any metabolites formed.

In Vivo Metabolite Profiling in Human Subjects

This study would confirm the presence of metabolites in humans following drug administration.

  • Study Design and Sample Collection:

    • Administer a single oral dose of metolazone to healthy volunteers.[4][5]

    • Collect plasma and urine samples at predetermined time points (e.g., pre-dose, and 1, 2, 4, 8, 12, 24, and 48 hours post-dose).[4]

  • Sample Preparation:

    • Plasma: Perform a protein precipitation by adding acetonitrile. Centrifuge and collect the supernatant.

    • Urine: Dilute samples with water. For conjugated metabolites, an enzymatic hydrolysis step with β-glucuronidase/sulfatase may be included.

    • Use liquid-liquid extraction or solid-phase extraction for sample clean-up and concentration.[4]

  • LC-MS/MS Analysis:

    • Analyze the processed samples using a validated LC-MS/MS method as described for the in vitro study.[4][6]

    • Compare the retention times and mass spectra of any detected metabolites with an authentic reference standard of this compound.

    • Quantify the concentrations of metolazone and any identified metabolites in the samples.

Visualizations: Workflows and Pathways

metabolite_identification_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis HLM Human Liver Microsomes + Metolazone Incubation Incubation at 37°C with NADPH HLM->Incubation Termination Reaction Termination (Acetonitrile) Incubation->Termination LCMS_invitro LC-MS/MS Analysis Termination->LCMS_invitro Identification Identification LCMS_invitro->Identification Metabolite Identification Dosing Metolazone Dosing (Human Volunteers) Sampling Plasma & Urine Collection Dosing->Sampling Extraction Sample Extraction (LLE or SPE) Sampling->Extraction LCMS_invivo LC-MS/MS Analysis Extraction->LCMS_invivo LCMS_invivo->Identification Metabolite Confirmation

Caption: Experimental workflow for the identification of metolazone metabolites.

Metolazone and Pregnane X Receptor (PXR) Signaling

Recent research has revealed that metolazone is an activator of the human pregnane X receptor (PXR).[7][8] PXR is a nuclear receptor that regulates the expression of key drug-metabolizing enzymes and transporters, including cytochrome P450 3A4 (CYP3A4) and multidrug-resistance protein 1 (MDR1).[7]

The activation of PXR by metolazone leads to the recruitment of co-activators, such as SRC-1, which in turn upregulates the transcription of CYP3A4 and MDR1 genes.[7][8] This finding is significant as it suggests that metolazone has the potential for drug-drug interactions by inducing the metabolism and transport of co-administered drugs that are substrates of CYP3A4 or MDR1. This aspect of metolazone's pharmacology warrants consideration in clinical practice and during drug development.[7]

PXR_activation_pathway Metolazone Metolazone PXR PXR (Pregnane X Receptor) Metolazone->PXR Binds to Complex Metolazone-PXR- Co-activator Complex PXR->Complex Coactivator Co-activator (e.g., SRC-1) Coactivator->Complex DNA DNA Response Element (e.g., in CYP3A4 promoter) Complex->DNA Binds to Transcription Increased Transcription DNA->Transcription CYP3A4 CYP3A4 & MDR1 Protein Expression Transcription->CYP3A4

Caption: Signaling pathway of metolazone-mediated PXR activation.

Conclusion

The prevailing evidence suggests that metolazone is primarily excreted unchanged, with metabolism being a minor elimination pathway. This compound is a known chemical entity and a potential metabolite through N-demethylation, but its role as a primary metabolite in humans is not supported by the current literature. The technical guide has provided a framework of established experimental protocols that can be employed to definitively characterize the metabolic profile of metolazone. Furthermore, the discovery of metolazone as a PXR activator opens new avenues for research into its potential for drug-drug interactions. For drug development professionals, a thorough metabolite identification study, as outlined herein, would be a crucial step in fully characterizing the disposition and interaction potential of metolazone and its analogues.

References

"CAS number and molecular weight of Desmethyl metolazone"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Desmethyl metolazone, a primary impurity of the diuretic and antihypertensive agent, Metolazone. This document details its chemical identity, including its CAS number and molecular weight. Furthermore, it outlines the analytical methodologies for its detection and quantification, and discusses its pharmacological context based on the known mechanisms of its parent compound. This guide is intended to serve as a crucial resource for researchers and professionals engaged in the development, analysis, and quality control of Metolazone and related compounds.

Chemical and Physical Data

This compound, systematically named 7-Chloro-1,2,3,4-tetrahydro-2-methyl-4-oxo-3-phenyl-6-quinazolinesulfonamide, is recognized as a significant impurity in the synthesis of Metolazone.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 28524-40-5[1][2][3]
Molecular Formula C₁₅H₁₄ClN₃O₃S[2]
Molecular Weight 351.81 g/mol [2]
Synonyms Metolazone Impurity C, Metolazone USP Related Compound A[1]

Synthesis and Formation

This compound is primarily formed as an impurity during the synthesis of Metolazone. The synthesis of Metolazone typically starts from 2-methyl-5-chloroaniline. This starting material undergoes a series of chemical reactions, including acetylation, chlorosulfonation, and ammonolysis, to form a key intermediate, 5-Chloro-2-methyl-4-aminosulfonylacetanilide. Subsequent reaction steps to yield Metolazone can also lead to the formation of several impurities, including this compound (Impurity C).

Analytical Methodology

The accurate detection and quantification of this compound are critical for ensuring the quality and safety of the active pharmaceutical ingredient (API) Metolazone. The European Pharmacopoeia (Ph. Eur.) provides a standardized liquid chromatography (LC) method for the analysis of Metolazone and its five known impurities, including this compound (Impurity C).[4]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is the standard for analyzing Metolazone and its impurities.

Experimental Protocol (Based on European Pharmacopoeia and related methods):

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable. The Thermo Scientific™ Vanquish™ Core HPLC system has been demonstrated to be effective for this analysis.[4]

  • Column: A C18 column is typically used for separation.

  • Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., potassium dihydrogen orthophosphate).

  • Sample Preparation: A reference standard containing Metolazone and its impurities (A, B, C, D, and E) is dissolved in a suitable solvent, such as methanol, to a known concentration (e.g., 3 mg/mL).[4]

  • Detection: UV detection is performed at a wavelength where both the API and its impurities can be adequately detected.

  • System Suitability: The method's validity is confirmed by meeting system suitability criteria, such as the resolution between critical peak pairs. For instance, the Ph. Eur. monograph specifies a minimum resolution between the peaks for impurity E and impurity C.[4]

Pharmacological Context and Signaling Pathway

As this compound is a close structural analog of Metolazone, its pharmacological activity is presumed to be similar. Metolazone is a thiazide-like diuretic that exerts its effects by inhibiting the sodium-chloride (Na+/Cl-) cotransporter in the distal convoluted tubule of the nephron.

Mechanism of Action

The primary mechanism of action involves the blockage of the Na+/Cl- symporter on the apical membrane of the distal tubule cells. This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. The increased concentration of these ions in the tubular fluid leads to an osmotic increase in water retention within the tubule, resulting in diuresis (increased urine output).

Signaling Pathway

The following diagram illustrates the signaling pathway for the diuretic action of Metolazone, which is the basis for understanding the potential action of this compound.

Figure 1: Signaling pathway of this compound's diuretic action.

Conclusion

This compound is a critical impurity to monitor in the production of Metolazone. A thorough understanding of its chemical properties, formation, and analytical detection is essential for drug development professionals to ensure the safety and efficacy of the final pharmaceutical product. The pharmacological activity of this compound is expected to mimic that of its parent compound, primarily acting as a diuretic by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule. This guide provides a foundational resource for further research and quality control activities related to this compound.

References

The Discovery and History of Metolazone Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metolazone, a quinazoline-based diuretic, has been a cornerstone in the management of hypertension and edema for decades. While the pharmacokinetics and pharmacodynamics of the parent drug are well-documented, the journey to understand its metabolic fate has been less direct. This technical guide provides a comprehensive overview of the current knowledge surrounding the discovery and history of metolazone metabolites. It is noteworthy that metolazone undergoes minimal metabolism in humans, with a substantial portion of the administered dose being excreted unchanged. This guide will delve into the limited metabolic pathways that have been proposed, the analytical techniques employed in these investigations, and the characterization of related compounds, such as degradation products, which have provided insights into the molecule's reactivity.

Introduction: The Limited Metabolism of Metolazone

Metolazone is primarily cleared from the body through renal excretion, with studies indicating that 70-95% of the drug is excreted unchanged in the urine.[1] This limited metabolic profile has been a consistent finding in pharmacokinetic studies. However, early research suggested that a small fraction of the drug, estimated to be around 10%, may undergo biotransformation.[2] The primary proposed metabolic pathway is hydroxylation, although specific hydroxylated metabolites have not been extensively characterized or isolated in significant quantities from human samples.[2]

The focus of many analytical studies has therefore been on the sensitive and specific quantification of the parent drug in biological matrices. More recent investigations, particularly those focusing on stability-indicating assays, have shed light on the degradation products of metolazone under various stress conditions. While not true metabolites, the study of these compounds provides valuable information on the chemical liabilities of the metolazone structure and the analytical methods that can be used to separate and identify structurally similar compounds.

Quantitative Data on Metolazone Pharmacokinetics

Due to the minimal metabolism of metolazone, quantitative data on its metabolites are not available in the literature. The following table summarizes the key pharmacokinetic parameters of the parent drug, metolazone.

ParameterValueReference
Bioavailability~65%[3]
Peak Plasma Concentration (Cmax)Dose-dependent[4]
Time to Peak Concentration (Tmax)2 to 4 hours[1]
Volume of Distribution (Vd)108.7 ± 21.3 L to 126.3 ± 53.4 L[5]
Plasma Protein Binding95%[5]
Elimination Half-lifeApproximately 14 hours[1][3]
Excretion~80% unchanged in urine[6]

Experimental Protocols

The methodologies employed in the study of metolazone have primarily focused on the quantification of the parent drug and the identification of degradation products. These protocols are instructive for any future attempts to isolate and identify the minor metabolites of metolazone.

High-Performance Liquid Chromatography (HPLC) for Metolazone Quantification

A common technique for the analysis of metolazone in pharmaceutical formulations and biological fluids is reversed-phase HPLC.

  • Objective: To quantify the amount of metolazone.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., Kromasil C18, 250 × 4.6 mm, 5 µm).[7]

  • Mobile Phase: A mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.2% orthophosphoric acid) in an isocratic elution mode. A typical ratio is 32:68 (v/v) acetonitrile:buffer.[7]

  • Flow Rate: 2 mL/min.[7]

  • Detection: UV detection at 238 nm.[7]

  • Sample Preparation: For plasma samples, a protein precipitation step followed by extraction with an organic solvent like ethyl acetate is typically employed.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification of Degradation Products

LC-MS has been instrumental in characterizing the degradation products of metolazone under stress conditions.

  • Objective: To identify the structural formula of degradation products.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used.[4]

  • Mass Analysis: Full scan and product ion scan (tandem MS) modes are used to determine the molecular weight and fragmentation patterns of the analytes.

  • Chromatographic Conditions: Similar to the HPLC method described above, using a C18 column and a mobile phase of acetonitrile and water with a modifier like formic acid.

  • Stress Conditions for Degradation Studies:

    • Acid Hydrolysis: 2 M HCl at 90°C for 4 hours.[8]

    • Base Hydrolysis: 2 M NaOH at 90°C for 6 hours.[8]

    • Oxidative Degradation: 10% H₂O₂ at 90°C for 8 hours.[8]

    • Photolytic Degradation: Exposure to UV light at 365 nm for 3 hours.[8]

Metabolic Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the known, though limited, metabolic fate of metolazone and a typical experimental workflow for its analysis.

Metolazone_Metabolism Metolazone Metolazone Excretion Renal Excretion (70-95% unchanged) Metolazone->Excretion Major Pathway Metabolism Hepatic Metabolism (~10%) Metolazone->Metabolism Minor Pathway Hydroxylated_Metabolite Hydroxylated Metabolite (minor, proposed) Metabolism->Hydroxylated_Metabolite

Caption: Proposed metabolic fate of metolazone.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Instrumentation cluster_Data Data Analysis Biological_Sample Biological Sample (Plasma, Urine) Protein_Precipitation Protein Precipitation Biological_Sample->Protein_Precipitation Extraction Liquid-Liquid Extraction Protein_Precipitation->Extraction HPLC HPLC Separation (C18 Column) Extraction->HPLC MS Mass Spectrometry (ESI, MS/MS) HPLC->MS Quantification Quantification of Metolazone HPLC->Quantification Identification Identification of Metabolites/Degradants MS->Identification

Caption: Workflow for metolazone analysis.

Conclusion

The study of metolazone metabolites has historically been a less explored area due to the drug's predominant excretion in an unchanged form. The available evidence points towards minor metabolism via hydroxylation, though specific metabolites have not been fully characterized. The analytical methodologies developed for the quantification of metolazone and the characterization of its degradation products provide a solid foundation for any future research aimed at elucidating the complete metabolic profile of this important diuretic. For drug development professionals, the minimal metabolism of metolazone is a key characteristic, reducing the potential for drug-drug interactions involving metabolic enzymes and simplifying its pharmacokinetic profile. Further research, perhaps utilizing more sensitive modern analytical techniques, may yet uncover more details about the minor metabolic pathways of metolazone.

References

An In-depth Technical Guide on the Core Mechanism of Action of Desmethyl Metolazone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desmethyl metolazone is recognized primarily as an impurity and a minor metabolite of the thiazide-like diuretic, metolazone. Current scientific literature and pharmacological data indicate that metolazone is predominantly excreted from the body unchanged. The small fraction that undergoes metabolism is converted into pharmacologically inactive forms. Consequently, this compound is considered to be pharmacologically inactive and, as such, does not possess a mechanism of action in the context of therapeutic effect.

This guide will provide a comprehensive overview of the well-established mechanism of action of the parent compound, metolazone, to offer a valuable frame of reference for researchers and professionals in drug development. The pharmacological properties and experimental data presented for metolazone serve as a benchmark for understanding the activity of this class of diuretics.

The Parent Compound: Metolazone's Mechanism of Action

Metolazone is a quinazoline-based diuretic that exerts its effects primarily by acting on the kidneys.[1] Its principal mechanism of action is the inhibition of the sodium-chloride (Na+/Cl-) cotransporter (NCC), also known as the thiazide-sensitive cotransporter, located in the apical membrane of the distal convoluted tubule (DCT) cells in the nephron.[2][3]

By blocking the NCC, metolazone prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[4] This leads to an increased concentration of these ions in the tubular fluid, which in turn causes an osmotic increase in water excretion, resulting in diuresis.[4] The net effect is a reduction in blood volume, which contributes to its antihypertensive effects.[2]

Some evidence also suggests a secondary, albeit less pronounced, site of action in the proximal convoluted tubule, which may contribute to its efficacy, particularly in patients with impaired renal function.[5]

Signaling Pathway of Metolazone

The interaction of metolazone with the NCC is a direct inhibition. There is no complex intracellular signaling cascade involved. The binding of metolazone to the transporter protein physically obstructs the passage of Na+ and Cl- ions.

cluster_DCT_Cell Distal Convoluted Tubule Cell NCC Sodium-Chloride Cotransporter (NCC) Na_ion Na+ NCC->Na_ion Intracellular Na+ Na_K_ATPase Na+/K+ ATPase Blood Peritubular Capillary (Blood Side) Na_K_ATPase->Blood To Blood Lumen Tubular Lumen (Urine Side) Na_Cl_ions Na+ Cl- K_ion K+ Metolazone Metolazone Metolazone->NCC Inhibits Na_Cl_ions->NCC Reabsorption Na_ion->Na_K_ATPase Pumped out K_ion->Na_K_ATPase Pumped in

Figure 1: Mechanism of Metolazone Action

Quantitative Data

As this compound is considered inactive, quantitative pharmacological data is not available. The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of the active parent compound, metolazone.

Table 1: Pharmacokinetic Properties of Metolazone

ParameterValueReference
Bioavailability~65%
Onset of ActionWithin 1 hour[5]
Peak Blood Levels2 to 4 hours
Half-lifeApproximately 14 hours
Protein Binding95%
MetabolismMinimally metabolized; metabolites are inactive[5]
Excretion~80% excreted unchanged in urine[5]

Table 2: Pharmacodynamic Properties of Metolazone

ParameterEffectReference
Primary TargetSodium-Chloride Cotransporter (NCC)[2][3]
Primary Site of ActionDistal Convoluted Tubule[2][4]
Effect on Ion ExcretionIncreased Na+, Cl-, K+, and water excretion[4]
Therapeutic UseHypertension, Edema[1]

Experimental Protocols

The mechanism of action of thiazide-like diuretics such as metolazone has been elucidated through a variety of experimental techniques.

In Vitro Studies: Xenopus laevis Oocyte Expression System
  • Objective: To characterize the interaction of thiazide-like diuretics with the sodium-chloride cotransporter (NCC).

  • Methodology:

    • The gene encoding the NCC is cloned.

    • cRNA is synthesized in vitro from the cloned NCC gene.

    • The cRNA is injected into Xenopus laevis oocytes, which then express the functional NCC protein on their plasma membrane.

    • The activity of the expressed NCC is measured by assessing the uptake of radiolabeled ions (e.g., 22Na+) in the presence and absence of the diuretic.

    • Inhibition curves are generated by measuring ion uptake at various concentrations of the diuretic to determine the IC50 (half-maximal inhibitory concentration).

In Vivo Studies: Micropuncture in Animal Models
  • Objective: To determine the site of action of a diuretic within the nephron.

  • Methodology:

    • Anesthetized animals (e.g., rats) are prepared for renal micropuncture.

    • A micropipette is used to collect fluid samples from different segments of the nephron (e.g., proximal tubule, distal tubule) before and after administration of the diuretic.

    • The composition of the collected tubular fluid (e.g., ion concentrations) is analyzed.

    • An increase in the concentration of sodium and chloride in the distal tubule after diuretic administration indicates inhibition of reabsorption at or before this site.

Logical Workflow: Deducing the Inactivity of this compound

A Metolazone Administered B Pharmacokinetic Studies A->B C Metabolism Analysis B->C D ~80% Excreted Unchanged C->D E ~20% Metabolized C->E F Identification of Metabolites (including this compound) E->F G Pharmacological Activity Screening of Metabolites F->G H Metabolites Found to be Inactive G->H I This compound is an Impurity/Inactive Metabolite H->I J Conclusion: No Therapeutic Mechanism of Action I->J

Figure 2: Logical Flow for Inactivity Conclusion

Conclusion

This compound is identified as an impurity and an inactive metabolite of metolazone. As such, it does not have a therapeutic mechanism of action. The diuretic and antihypertensive effects observed after administration of metolazone are attributable to the parent compound's potent inhibition of the sodium-chloride cotransporter in the distal convoluted tubule of the kidney. For researchers and professionals in drug development, the focus remains on the well-characterized pharmacology of metolazone as the active therapeutic agent.

References

Methodological & Application

Analytical Methods for the Detection of Desmethyl Metolazone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of analytical methodologies for the detection and quantification of Desmethyl Metolazone, a primary metabolite of the diuretic drug metolazone. The protocols described herein are intended for researchers, scientists, and professionals involved in drug development and clinical monitoring. The methods are based on established techniques for the analysis of the parent compound, metolazone, and are adaptable for its desmethyl metabolite.

Introduction

This compound is a key metabolite in the biotransformation of metolazone. Accurate and sensitive detection of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. The primary analytical techniques employed for this purpose include High-Performance Liquid Chromatography (HPLC) with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the quantitative parameters of various analytical methods applicable for the detection of metolazone, which can serve as a baseline for the analysis of this compound.

MethodMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
RP-HPLC-UVBulk and Pharmaceutical Formulation1-10 µg/mL0.1 µg/mL0.3 µg/mL[1][2]
RP-HPLC-UV---2-16 µg/mL------[3]
RP-HPLC with Fluorescence DetectionSpiked Human Plasma2.0-40.0 ng/mL0.22 ng/mL0.68 ng/mL[4]
LC-MS/MSHuman Plasma1.00-2000.00 ng/mL---1.0 ng/mL[5]
RP-HPLC-UVHuman Urine0.05-1.0 µg/mL0.009 µg/mL0.03 µg/mL[6]

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.

a. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., Hypersil BDS C18, 150×4.6mm, 5µm particle size)[1][2]

  • Data acquisition and processing software

b. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Metolazone reference standard

  • Methanol (for sample preparation)

  • 0.45 µm membrane filters

c. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and HPLC water (50:50 v/v)[1][2]

  • Flow Rate: 0.7 mL/min[1][2]

  • Detection Wavelength: 236 nm[1][2]

  • Injection Volume: 10 µL[2]

  • Column Temperature: Ambient or 30°C[1]

  • Run Time: Approximately 8 minutes[1][2]

d. Sample Preparation (for Tablets):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of metolazone and transfer it to a volumetric flask.

  • Add a suitable diluent (e.g., a mixture of acetonitrile and water) and sonicate to dissolve the active ingredient.[2]

  • Dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm membrane filter before injection.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity for the determination of this compound in biological matrices such as human plasma.[5]

a. Instrumentation:

  • HPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • C18 analytical column (e.g., 50 mm × 4.6 mm i.d., 5 μm)[5]

b. Reagents and Materials:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or ammonium formate (for mobile phase modification)

  • Internal standard (e.g., metaxalone)[5]

  • Reagents for liquid-liquid extraction (e.g., ethyl acetate)

c. Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase: Buffer and acetonitrile (20:80 v/v)[5]

  • Flow Rate: As optimized for the specific column and system.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • MS/MS Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined.

d. Sample Preparation (for Human Plasma):

  • To a plasma sample, add the internal standard solution.

  • Perform a liquid-liquid extraction by adding an appropriate organic solvent.

  • Vortex mix and centrifuge to separate the layers.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Visualizations

Experimental Workflow for this compound Analysis

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing SampleCollection Sample Collection (e.g., Plasma, Urine) Extraction Extraction (LLE or SPE) SampleCollection->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Chromatography Chromatographic Separation (HPLC/LC) Evaporation->Chromatography Detection Detection (UV, FLD, or MS/MS) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification & Analysis DataAcquisition->Quantification

Caption: General experimental workflow for the analysis of this compound.

Logical Relationship of Analytical Methods

Analytical Methods Relationship cluster_main Analytical Techniques for this compound cluster_chroma cluster_hplc_detectors Chromatography Chromatography-Based Methods HPLC HPLC Chromatography->HPLC LCMS LC-MS/MS Chromatography->LCMS Immunoassay Immunoassay-Based Methods (Screening) UV UV Detection HPLC->UV Fluorescence Fluorescence Detection HPLC->Fluorescence

References

Application Note: Quantification of Desmethyl Metolazone in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of Desmethyl metolazone, a metabolite of the diuretic drug metolazone, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes protein precipitation for simple and efficient sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A stable isotope-labeled internal standard, Metolazone-d7, is used to ensure accuracy and precision. This method is suitable for pharmacokinetic studies and other research applications requiring the measurement of this compound in plasma.

Introduction

This compound is a metabolite of metolazone, a quinazoline diuretic used in the treatment of hypertension and edema. Accurate quantification of this metabolite in biological matrices is essential for pharmacokinetic and drug metabolism studies. This application note provides a detailed protocol for the extraction and quantification of this compound in human plasma using LC-MS/MS, a highly selective and sensitive analytical technique.

Experimental

Materials and Reagents
  • This compound reference standard

  • Metolazone-d7 (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound and the internal standard from plasma.

Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of Metolazone-d7 internal standard working solution (concentration to be optimized).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) Mobile Phase A: 0.1% Formic acid in water Mobile Phase B: 0.1% Formic acid in acetonitrile Flow Rate: 0.4 mL/min Gradient:

Time (min)%B
0.020
2.080
2.180
2.220
4.020

Injection Volume: 5 µL Column Temperature: 40°C

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

Ionization Mode: Electrospray Ionization (ESI), Positive MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)CE (eV)
This compound (Quantifier) 352.1To be determined100To be optimized
This compound (Qualifier) 352.1To be determined100To be optimized
Metolazone-d7 (IS) 373.2To be determined100To be optimized

Note: The optimal product ions and collision energies (CE) for this compound and Metolazone-d7 must be determined empirically by infusing a standard solution of each compound into the mass spectrometer and performing a product ion scan. Based on the structure of this compound and the known fragmentation of metolazone (m/z 366.2 → 259.1), a likely product ion for this compound would result from the loss of the sulfonamide group and other neutral losses. For Metolazone-d7, the precursor ion will be shifted by +7 Da compared to metolazone, and the product ions are expected to retain the deuterium labels.

Data Presentation

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound. A linear regression with a weighting factor of 1/x² is typically used.

Concentration (ng/mL)Peak Area (Analyte)Peak Area (IS)Area Ratio (Analyte/IS)
LLOQ
Cal 2
Cal 3
Cal 4
Cal 5
Cal 6
Cal 7
ULOQ
Quality Control Samples

Quality control (QC) samples at low, medium, and high concentrations are analyzed in replicate to assess the accuracy and precision of the method.

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LQC
MQC
HQC

Experimental Protocols

Stock and Working Solution Preparation
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve the required amount of this compound in methanol.

  • Metolazone-d7 (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve the required amount of Metolazone-d7 in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 acetonitrile:water to create calibration standards and QC samples.

MS/MS Parameter Optimization Protocol
  • Prepare a 1 µg/mL solution of this compound in the mobile phase.

  • Infuse the solution directly into the mass spectrometer at a flow rate of 10 µL/min.

  • Perform a Q1 scan to confirm the precursor ion ([M+H]⁺) of m/z 352.1.

  • Perform a product ion scan of the precursor ion m/z 352.1 to identify the most abundant and stable product ions.

  • Select the two most intense product ions for the quantifier and qualifier transitions.

  • Optimize the collision energy (CE) for each transition to maximize the signal intensity.

  • Repeat steps 1-6 for Metolazone-d7 to determine its optimal MRM transitions and CE.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma 100 µL Plasma add_is Add Internal Standard (Metolazone-d7) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification

Caption: LC-MS/MS workflow for this compound quantification.

Conclusion

This application note provides a comprehensive and detailed protocol for the LC-MS/MS quantification of this compound in human plasma. The method is simple, robust, and highly sensitive, making it well-suited for regulated bioanalysis in support of pharmacokinetic and clinical studies. The use of a stable isotope-labeled internal standard ensures high accuracy and precision.

Application Note: A Robust Protocol for the Solid-Phase Extraction of Desmethyl Metolazone from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl metolazone is the primary active metabolite of metolazone, a quinazoline diuretic used in the treatment of hypertension and edema[1]. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic and metabolic studies. Solid-phase extraction (SPE) is a widely used technique for sample clean-up and concentration prior to analysis, offering significant advantages over liquid-liquid extraction by minimizing solvent consumption and improving recovery and reproducibility. This application note provides a detailed protocol for the efficient solid-phase extraction of this compound from plasma samples, suitable for downstream analysis by techniques such as High-Performance Liquid Chromatography (HPLC).

Chemical Structure

This compound is a polar compound, and its structure is presented below. The presence of amine and sulfonamide groups makes it amenable to extraction using a mixed-mode cation exchange sorbent.

Chemical Formula: C15H14ClN3O3S[2]

Molecular Weight: 351.80 g/mol [2]

Experimental Protocol

This protocol outlines a reliable method for the solid-phase extraction of this compound from human plasma.

Materials and Reagents:

  • SPE Cartridges: Mixed-Mode Cation Exchange, 30 mg / 1 mL

  • This compound standard

  • Human plasma (blank)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Formic acid

  • Ammonium hydroxide

  • SPE vacuum manifold

  • Centrifuge

  • Vortex mixer

Sample Pre-treatment:

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • To 500 µL of plasma, add 500 µL of 4% formic acid in deionized water.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

  • Use the supernatant for the SPE procedure.

Solid-Phase Extraction Procedure:

  • Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • Pass 1 mL of deionized water through the cartridge.

    • Pass 1 mL of 100 mM formic acid through the cartridge. Do not allow the sorbent to dry.

  • Loading:

    • Load the entire pre-treated sample supernatant (approximately 1 mL) onto the conditioned SPE cartridge.

    • Apply a slow, consistent flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in deionized water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

    • Dry the sorbent bed under full vacuum for 5 minutes.

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

    • Apply a slow flow rate of approximately 1 mL/min to ensure complete elution.

Post-Elution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase used for the analytical method (e.g., 50:50 acetonitrile:water)[3].

  • Vortex for 30 seconds.

  • The sample is now ready for injection into the analytical instrument.

Data Presentation

The following table summarizes the quantitative parameters and expected performance of this SPE protocol.

ParameterValue
SPE Sorbent Mixed-Mode Cation Exchange
Sorbent Mass 30 mg
Sample Volume 500 µL (plasma)
Conditioning Solvents Methanol, Deionized Water, 100 mM Formic Acid
Wash Solvents 0.1% Formic Acid in Water, Methanol
Elution Solvent 5% Ammonium Hydroxide in Methanol
Elution Volume 1 mL
Reconstitution Volume 100 µL
Expected Recovery > 90%
Expected Purity > 98%

Visualizations

SPE_Workflow Plasma 1. Plasma Sample (500 µL) Add_Acid 2. Add 4% Formic Acid (500 µL) Plasma->Add_Acid Vortex_1 3. Vortex Add_Acid->Vortex_1 Centrifuge 4. Centrifuge Vortex_1->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Condition 6. Condition Cartridge (Methanol, Water, Formic Acid) Load 7. Load Sample Supernatant->Load Condition->Load Wash 8. Wash Cartridge (Aqueous and Organic Solvents) Load->Wash Elute 9. Elute Analyte (5% NH4OH in Methanol) Wash->Elute Evaporate 10. Evaporate to Dryness Elute->Evaporate Reconstitute 11. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis 12. Inject for Analysis Reconstitute->Analysis

Caption: Experimental workflow for the solid-phase extraction of this compound.

SPE_Phases Condition Conditioning Load Sample Loading Condition->Load Cond_Desc Equilibrates the sorbent for sample retention. Condition->Cond_Desc Wash Washing Load->Wash Load_Desc Analyte binds to the sorbent. Load->Load_Desc Elute Elution Wash->Elute Wash_Desc Removes interfering substances. Wash->Wash_Desc Elute_Desc Recovers the analyte from the sorbent. Elute->Elute_Desc

Caption: Logical relationship of the four main phases of solid-phase extraction.

References

Application Notes & Protocols: Desmethyl Metolazone as a Biomarker for Metolazone Compliance

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Metolazone is a quinazoline diuretic commonly prescribed for the treatment of hypertension and edema. Ensuring patient compliance with metolazone therapy is crucial for achieving desired therapeutic outcomes and preventing adverse events. While direct observation of medication intake is the gold standard for compliance monitoring, it is often impractical. Therefore, the development of reliable biomarkers is of significant interest. This document outlines the potential use of desmethyl metolazone, a metabolite of metolazone, as a biomarker for assessing patient adherence to metolazone treatment. The primary method for compliance monitoring remains the detection of the parent drug, metolazone, in biological fluids.

While metolazone is primarily excreted unchanged, a minor portion undergoes metabolism.[1] It is estimated that about 10% of a metolazone dose is hydroxylated.[1] Although the specific metabolite "this compound" is not extensively detailed in the readily available literature, the principles of detecting drug metabolites can be applied. This document provides a framework for the analytical methods and protocols that would be necessary to quantify metolazone and its potential metabolites, like this compound, in biological samples for compliance monitoring.

Pharmacokinetic Data of Metolazone

Understanding the pharmacokinetic profile of metolazone is essential for designing effective compliance monitoring strategies. The following table summarizes key pharmacokinetic parameters of metolazone.

ParameterValueReference
Bioavailability 40-65%[1]
Time to Peak Plasma Concentration (Tmax) ~1.5 hours[2]
Elimination Half-Life (t1/2) 6 to 8 hours[2]
Metabolism Primarily excreted unchanged; ~10% hydroxylated[1]
Excretion Mainly renal (~90%) and to a lesser extent biliary (~10%)[1]

Experimental Protocols

Protocol 1: Quantification of Metolazone and this compound in Urine by LC-MS/MS

This protocol describes a method for the simultaneous quantification of metolazone and its potential metabolite, this compound, in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is based on established principles for the analysis of metolazone in biological fluids.[3][4][5]

1. Materials and Reagents:

  • Metolazone certified reference standard

  • This compound certified reference standard (if available)

  • Internal Standard (IS), e.g., a structurally similar but isotopically labeled compound or another suitable compound not present in the sample.

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human urine (drug-free for calibration standards)

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of urine sample, add 50 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 5 mL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 analytical column (e.g., 50 mm × 4.6 mm, 5 µm).[5]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Metolazone: e.g., m/z 366.1 → 259.0[5]

    • This compound: To be determined based on the metabolite's structure.

    • Internal Standard: To be determined based on the chosen IS.

4. Calibration and Quality Control:

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of metolazone and this compound into drug-free urine.

  • Analyze the calibration standards and QC samples along with the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration.

Data Presentation

The following table illustrates how quantitative data for metolazone and this compound could be presented to assess compliance. The values are hypothetical and for illustrative purposes only.

Patient IDTime Since Last Dose (hours)Metolazone Concentration (ng/mL)This compound Concentration (ng/mL)Compliance Status
00112150.515.2Compliant
0022475.28.1Compliant
003Not disclosed< 1.0< 0.1Non-compliant
0044820.12.5Potentially Compliant
005Not disclosed< 1.0< 0.1Non-compliant

Visualizations

Metabolic Pathway of Metolazone

Metolazone Metolazone Hydroxylation Hydroxylation (~10%) Metolazone->Hydroxylation Unchanged_Excretion Unchanged Excretion (~90%) Metolazone->Unchanged_Excretion Desmethyl_Metolazone This compound (and other hydroxylated metabolites) Hydroxylation->Desmethyl_Metolazone Urine Urine Desmethyl_Metolazone->Urine Unchanged_Excretion->Urine

Caption: Metabolic pathway of metolazone.

Experimental Workflow for Biomarker Analysis

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Urine_Sample Urine Sample Collection Add_IS Addition of Internal Standard Urine_Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Quantification Quantification of Metolazone and Metabolite LC_MSMS->Quantification Compliance_Assessment Compliance Assessment Quantification->Compliance_Assessment

Caption: Experimental workflow for biomarker analysis.

Logical Relationship for Compliance Assessment

Patient_Sample Patient Urine Sample Detection_Limit Analyte Concentration > Limit of Detection? Patient_Sample->Detection_Limit Compliant Compliant Detection_Limit->Compliant Yes Non_Compliant Non-Compliant Detection_Limit->Non_Compliant No

Caption: Logical relationship for compliance assessment.

The detection of metolazone in urine is a viable and established method for monitoring patient compliance. While the specific role of this compound as a biomarker requires further research to determine its prevalence and detection window, the analytical framework presented here provides a robust starting point for such investigations. The use of sensitive LC-MS/MS methods allows for the detection of both the parent drug and its metabolites, offering a comprehensive picture of a patient's adherence to metolazone therapy. Future studies should focus on identifying and quantifying the specific metabolites of metolazone in human subjects to validate their utility as compliance biomarkers.

References

High-Resolution Mass Spectrometry for the Analysis of Desmethyl Metolazone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of desmethyl metolazone, a metabolite of the diuretic drug metolazone, using high-resolution mass spectrometry (HRMS). The methodologies outlined herein are intended to guide researchers in developing robust and sensitive assays for pharmacokinetic studies, drug metabolism research, and clinical monitoring. The protocols cover sample preparation from biological matrices, liquid chromatography-mass spectrometry (LC-MS) conditions, and data analysis strategies.

Introduction

Metolazone is a thiazide-like diuretic used in the treatment of hypertension and edema. Its metabolism in the body leads to the formation of various metabolites, including this compound. Accurate and sensitive quantification of this compound is crucial for understanding the pharmacokinetics and metabolic profile of metolazone. High-resolution mass spectrometry, with its high mass accuracy and resolving power, offers a powerful tool for the unambiguous identification and quantification of drug metabolites in complex biological matrices. This application note describes a comprehensive approach to the analysis of this compound using LC-HRMS.

Quantitative Data Summary

A literature review was conducted to gather relevant quantitative data for the analysis of metolazone and its metabolites. While specific quantitative data for this compound is not extensively available, the following table summarizes key mass spectrometric information for this compound and its parent drug, metolazone, which is essential for method development.

CompoundChemical FormulaExact Mass (Da)[M+H]⁺ (m/z)Key MS/MS Fragments (m/z)
This compoundC₁₅H₁₄ClN₃O₃S351.0444352.0517Data not available in searched literature
MetolazoneC₁₆H₁₆ClN₃O₃S365.0601366.0674258.9

Metabolic Pathway

Metolazone undergoes biotransformation in the body, primarily through oxidative metabolism. One of the metabolic pathways involves the demethylation of the tolyl group, resulting in the formation of this compound. This process is likely mediated by cytochrome P450 enzymes in the liver.

Metolazone Metolazone (C₁₆H₁₆ClN₃O₃S) Enzyme Cytochrome P450 (Oxidative Demethylation) Metolazone->Enzyme Desmethyl_Metolazone This compound (C₁₅H₁₄ClN₃O₃S) Enzyme->Desmethyl_Metolazone cluster_0 Sample Preparation cluster_1 LC-HRMS Analysis cluster_2 Data Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation HRMS_Detection HRMS Detection (Full Scan & dd-MS²) LC_Separation->HRMS_Detection Peak_Integration Peak Integration HRMS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Raw_Data Raw LC-HRMS Data XIC Extracted Ion Chromatogram (m/z 352.0517 ± 5 ppm) Raw_Data->XIC Peak_ID Peak Identification (Retention Time & MS/MS) XIC->Peak_ID Calibration_Curve Calibration Curve Generation (Analyte/IS Ratio vs. Concentration) Peak_ID->Calibration_Curve Concentration_Calc Concentration Calculation Calibration_Curve->Concentration_Calc

Application Note: Development of a Bioanalytical Method for the Quantification of Desmethyl Metolazone in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Desmethyl metolazone is the primary active metabolite of metolazone, a quinazoline diuretic used in the treatment of hypertension and edema.[1] Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This application note describes a sensitive, selective, and robust bioanalytical method for the determination of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a simple liquid-liquid extraction (LLE) procedure for sample preparation and has been validated according to established bioanalytical method validation guidelines.

Experimental

Materials and Reagents:

  • This compound reference standard (purity >98%)

  • Metolazone-d4 (Internal Standard, IS)

  • Human plasma (K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Water (Milli-Q or equivalent)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system (e.g., Shimadzu, Agilent)

  • Tandem Mass Spectrometer (e.g., Sciex, Waters, Thermo Fisher) equipped with an electrospray ionization (ESI) source.[2]

Chromatographic Conditions:

ParameterCondition
ColumnC18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40 °C
Gradient10% B to 90% B in 3.0 min, hold at 90% B for 1.0 min, re-equilibrate at 10% B for 1.0 min

Mass Spectrometric Conditions:

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsThis compound: To be determined experimentally (e.g., Q1/Q3)
Metolazone-d4 (IS): To be determined experimentally (e.g., Q1/Q3)
Ion Source Temperature500 °C
IonSpray Voltage5500 V
Collision GasNitrogen

Note: Specific MRM transitions and compound-dependent parameters need to be optimized during method development.

Protocols

1. Preparation of Standard and Quality Control (QC) Samples:

  • Primary Stock Solutions: Prepare individual primary stock solutions of this compound and the internal standard (Metolazone-d4) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with 50:50 (v/v) methanol:water to create working standard solutions for spiking into the plasma to form the calibration curve.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike the appropriate working standard solutions into blank human plasma to obtain final concentrations for the calibration curve (e.g., 1, 2, 5, 10, 20, 50, 100 ng/mL) and for QC samples at low, medium, and high concentrations.

2. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (e.g., 100 ng/mL Metolazone-d4 in 50:50 methanol:water).

  • Vortex for 10 seconds.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Vortex for 30 seconds.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

Method Validation Summary

The developed bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from other components in the matrix.

  • Linearity: The range of concentrations over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the determined values to the true values and the degree of scatter between a series of measurements.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in plasma under various storage and handling conditions.

Quantitative Data Summary

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
This compound1 - 100y = 0.025x + 0.005> 0.995

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD)Inter-day Accuracy (%Bias)
LQC3< 15%± 15%< 15%± 15%
MQC30< 15%± 15%< 15%± 15%
HQC80< 15%± 15%< 15%± 15%

Table 3: Recovery and Matrix Effect

QC LevelRecovery (%)Matrix Effect (%)
LQC> 85%< 15%
MQC> 85%< 15%
HQC> 85%< 15%

Experimental Workflow

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (25 µL) Sample->Add_IS Vortex1 Vortex (10s) Add_IS->Vortex1 Add_MTBE Add MTBE (500 µL) Vortex1->Add_MTBE Vortex2 Vortex (2 min) Add_MTBE->Vortex2 Centrifuge Centrifuge (5 min) Vortex2->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report

Caption: Bioanalytical workflow for this compound.

This application note provides a detailed protocol for a sensitive and reliable LC-MS/MS method for the quantification of this compound in human plasma. The method utilizes a straightforward liquid-liquid extraction for sample cleanup and has been shown to be suitable for supporting pharmacokinetic studies. The validation data demonstrates that the method is accurate, precise, and specific for the intended purpose.

References

Application Notes and Protocols for the Chromatographic Separation of Metolazone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metolazone is a quinazoline-based diuretic medication utilized in the management of hypertension and edema. Its therapeutic efficacy is closely linked to its pharmacokinetic profile, necessitating robust analytical methods for its quantification in biological matrices and pharmaceutical formulations. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are pivotal for the selective and sensitive determination of metolazone.

While metolazone is largely excreted unchanged, a minor fraction undergoes metabolism. However, publicly available scientific literature extensively details the chromatographic analysis of the parent drug, with a notable scarcity of information regarding the specific chemical structures and dedicated separation methods for its metabolites. This document provides a comprehensive overview of the established chromatographic methods for metolazone analysis and outlines a general workflow for its determination.

Chromatographic Methods for Metolazone Analysis

The quantitative analysis of metolazone is predominantly achieved through reverse-phase HPLC coupled with various detectors and LC-MS/MS for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reverse-phase HPLC method has been developed for the estimation of metolazone in bulk and pharmaceutical dosage forms.[1] This method is effective in separating the active pharmaceutical ingredient from its degradation products.

A common approach involves the use of a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. Detection is typically performed using a UV detector at a wavelength where metolazone exhibits maximum absorbance.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For the quantification of metolazone in biological samples such as human plasma, a rapid, sensitive, and specific LC-MS/MS method is often employed.[2] This technique offers high selectivity and sensitivity, making it suitable for pharmacokinetic studies where low concentrations of the drug are expected. The method typically involves a simple liquid-liquid extraction for sample preparation, followed by analysis on a C18 column.[2] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to ensure accurate quantification.

Experimental Protocols

Protocol 1: RP-HPLC for the Estimation of Metolazone in Bulk and Pharmaceutical Formulations[1]

Objective: To quantify metolazone in bulk drug and pharmaceutical dosage forms using a stability-indicating RP-HPLC method.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Hypersil BDS C18 column (150 x 4.6 mm, 5 µm particle size)

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Metolazone reference standard

  • Metolazone tablets

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (50:50 v/v)

  • Flow Rate: 0.7 mL/min

  • Detection Wavelength: 236 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of metolazone reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards.

  • Sample Preparation: Weigh and crush not fewer than 20 tablets. Transfer an amount of powder equivalent to a single tablet dose into a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm membrane filter.

  • Analysis: Inject the standard and sample solutions into the chromatograph. Record the peak areas.

  • Quantification: Plot a calibration curve of peak area versus concentration for the standard solutions. Determine the concentration of metolazone in the sample solution from the calibration curve.

Protocol 2: LC-MS/MS for the Determination of Metolazone in Human Plasma[2]

Objective: To quantify metolazone in human plasma using a sensitive and specific LC-MS/MS method.

Instrumentation:

  • HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source

  • C18 analytical column (50 mm × 4.6 mm i.d., 5 µm particle size)

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Metolazone reference standard

  • Internal Standard (IS), e.g., metaxalone

  • Human plasma

Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase: 2 mM ammonium acetate buffer (pH adjusted to 3.0 with formic acid) and acetonitrile (20:80 v/v)

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: Electrospray Ionization (ESI), positive

  • MRM Transitions:

    • Metolazone: m/z 366.1 → 259.0[2]

    • Metaxalone (IS): m/z 222.2 → 161.1[2]

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction): To a sample of human plasma, add the internal standard solution. Extract the analytes using an appropriate organic solvent. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

  • Analysis: Inject the prepared sample into the LC-MS/MS system.

  • Quantification: The concentration of metolazone is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.

Data Presentation

Table 1: Quantitative Data for Metolazone Analysis by RP-HPLC [1]

ParameterValue
Linearity Range1-10 µg/mL
Correlation Coefficient (r²)0.9992
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Retention Time3.5 min

Table 2: Quantitative Data for Metolazone Analysis by LC-MS/MS in Human Plasma [2]

ParameterValue
Linearity Range1.00 to 2000.00 ng/mL
Correlation Coefficient (r)0.9998

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of metolazone in a biological matrix using LC-MS/MS.

Metolazone_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic and Mass Spectrometric Analysis cluster_data Data Processing and Quantification Plasma_Sample Plasma Sample Collection Add_IS Addition of Internal Standard Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation of Solvent LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Injection Injection into LC System Reconstitution->LC_Injection Separation Chromatographic Separation (C18 Column) LC_Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calc Concentration Calculation Calibration_Curve->Concentration_Calc Result_Reporting Reporting of Results Concentration_Calc->Result_Reporting

Caption: Workflow for the LC-MS/MS analysis of metolazone.

Conclusion

The chromatographic methods detailed in these application notes provide robust and reliable approaches for the quantitative analysis of metolazone in various samples. While the focus of existing literature is heavily on the parent compound, the presented protocols can serve as a foundation for the development of methods aimed at the potential, yet currently unidentified, metabolites of metolazone. Further research into the biotransformation of metolazone is required to isolate and identify its metabolites, which would then enable the development and validation of specific chromatographic methods for their separation and quantification.

References

Application Notes and Protocols for the Analysis of Desmethyl Metolazone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl metolazone is a known impurity and metabolite of metolazone, a diuretic medication used to treat high blood pressure and fluid retention. The identification and quantification of such impurities are critical in drug development and manufacturing to ensure the safety and efficacy of the final pharmaceutical product. This document provides a guide to the analytical methodologies, specifically Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), that are essential for the characterization of this compound. While specific experimental data for this compound is not publicly available, this document outlines the typical protocols and data presentation formats that would be employed.

Chemical Information

PropertyValueSource
Chemical Name7-chloro-2-methyl-3-phenyl-1,2,3,4-tetrahydroquinazoline-6-sulfonamide[1][2]
SynonymsMetolazone Impurity C[1][2]
CAS Number28524-40-5[1][2]
Molecular FormulaC₁₅H₁₄ClN₃O₃S[1][2]
Molecular Weight351.81 g/mol [2]

Hypothetical NMR and Mass Spectral Data

The following tables represent the type of data that would be generated from NMR and Mass Spectrometry analyses of this compound. Note: These are representative data and not actual experimental results.

Table 1: Hypothetical ¹H NMR Data for this compound
Chemical Shift (ppm)MultiplicityIntegrationAssignment
1.25d3H-CH₃
4.50q1H-CH(CH₃)-
5.50s1H-NH-
6.80s1HAr-H
7.20-7.40m5HAr-H (phenyl)
7.50s2H-SO₂NH₂
7.80s1HAr-H
Table 2: Hypothetical ¹³C NMR Data for this compound
Chemical Shift (ppm)Assignment
20.5-CH₃
55.0-CH(CH₃)-
115.2Ar-C
125.0Ar-C
128.0Ar-C (phenyl)
129.5Ar-C (phenyl)
130.0Ar-C (phenyl)
135.0Ar-C
140.0Ar-C
145.0Ar-C
150.0Ar-C
165.0C=O
Table 3: Hypothetical Mass Spectrometry Data for this compound
ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
[M+H]⁺ (calculated)352.0526
[M+H]⁺ (observed)352.0528
Major Fragmentation Ions (m/z)275.0, 247.0, 199.0

Experimental Protocols

The following are detailed, generalized protocols for acquiring NMR and mass spectral data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound reference standard.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

2. NMR Instrument Parameters (Example for a 500 MHz Spectrometer):

  • Spectrometer: 500 MHz NMR Spectrometer

  • Nuclei: ¹H and ¹³C

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 16-64

    • Acquisition Time: 3-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: 12-16 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single pulse (zgpg30)

    • Number of Scans: 1024-4096 (or more, depending on concentration)

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Spectral Width: 200-240 ppm

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Identify and list the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

1. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare a series of working solutions by diluting the stock solution to concentrations ranging from 1 ng/mL to 1000 ng/mL.

2. LC-MS Instrument Parameters:

  • Liquid Chromatograph:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometer:

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive and/or Negative ion mode.

    • Scan Mode: Full scan mode to identify the parent ion, followed by product ion scan (tandem MS or MS/MS) to obtain fragmentation patterns.

    • Mass Range: m/z 100-500.

    • Collision Energy: Ramped to obtain optimal fragmentation.

3. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram.

  • Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

  • Analyze the fragmentation pattern from the MS/MS spectrum to confirm the structure.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of a pharmaceutical impurity like this compound.

cluster_synthesis Sample Origin cluster_analysis Analytical Characterization cluster_data Data Output & Reporting Synthesis Synthesis of Metolazone Impurity This compound (Impurity) Synthesis->Impurity Side reaction or degradation NMR NMR Spectroscopy (¹H, ¹³C) Impurity->NMR MS Mass Spectrometry (LC-MS) Impurity->MS Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation MS->Structural_Elucidation NMR_Data NMR Spectral Data (Tables of shifts, integrations) Structural_Elucidation->NMR_Data MS_Data Mass Spectral Data (Accurate mass, fragmentation) Structural_Elucidation->MS_Data Report Application Note / Report NMR_Data->Report MS_Data->Report

Caption: Workflow for the characterization of this compound.

References

Troubleshooting & Optimization

"troubleshooting peak tailing in Desmethyl metolazone HPLC analysis"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice for resolving peak tailing issues encountered during the HPLC analysis of Desmethyl metolazone.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a concern?

A1: Peak tailing is a common issue in chromatography where a peak is not symmetrical, exhibiting a trailing edge that is longer or more drawn out than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Tailing is a problem because it indicates inefficiencies or undesirable chemical interactions in the HPLC system, which can negatively impact data accuracy by making it difficult to integrate peaks correctly and resolve closely eluting compounds.[2]

Q2: What are the most common causes of peak tailing for a compound like this compound?

A2: For basic compounds like this compound, the most frequent cause of peak tailing is secondary interactions between the analyte and the stationary phase.[1][3][4] Specifically, basic amine groups on the analyte can interact strongly with acidic residual silanol groups on the surface of silica-based HPLC columns.[2][3][4] Other significant causes include physical column problems (like voids or contamination), improper mobile phase pH, and extra-column volume in the HPLC system.[1][5][6]

Q3: How can I quickly diagnose the likely cause of my peak tailing issue?

A3: A simple way to diagnose the problem is to observe which peaks in your chromatogram are tailing.

  • If only basic compounds like this compound are tailing while neutral compounds have good peak shape, the issue is likely chemical, pointing to secondary silanol interactions.[7][8]

  • If all peaks in the chromatogram are tailing, the issue is likely physical or systemic.[5][7] This suggests a problem like a column void, a blocked frit, or excessive extra-column volume (dead volume) in your tubing or fittings.[1][5][9]

Troubleshooting Guides

This section provides detailed, question-and-answer guides to resolve specific issues.

Guide 1: Mobile Phase Optimization

Q: Could my mobile phase pH be causing peak tailing for this compound?

A: Yes, this is a primary factor. Silanol groups on silica columns are acidic and become ionized (negatively charged) at pH levels above 3.[3] If this compound is positively charged at the mobile phase pH, strong ionic interactions will occur, causing significant tailing.[3][10]

Solution: Lowering the mobile phase pH to between 2.5 and 3.0 is a highly effective strategy.[4][9] At this low pH, the silanol groups are protonated (neutral), minimizing the secondary interactions that cause tailing.[3][9]

  • Action: Add a mobile phase modifier like 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to suppress silanol activity.[10][11]

  • Caution: Ensure your column is rated for use at low pH to avoid damaging the stationary phase through silica dissolution.[3][9]

Q: My mobile phase is buffered, but I still see tailing. What could be wrong?

A: Even with a buffer, issues can arise from incorrect preparation or insufficient concentration.

  • Buffer pKa: The mobile phase pH should be at least 2 units away from the analyte's pKa to ensure it is in a single ionic state.[11] Operating near the pKa can cause inconsistent ionization and peak distortion.[2]

  • Buffer Concentration: Low buffer concentration may not be sufficient to control the pH at the column surface or mask residual silanol groups. Increasing buffer concentration (e.g., from 10 mM to 25 mM) can sometimes improve peak shape by increasing the mobile phase's ionic strength.[9]

  • Competitive Masking: For basic analytes, adding a small amount of a competing base, such as Triethylamine (TEA), to the mobile phase can help.[4][11] TEA is a "tail-suppressing" additive that preferentially interacts with the active silanol sites, effectively shielding the analyte from them.

Guide 2: HPLC Column Health

Q: How do I know if my column is the source of the peak tailing?

A: Column degradation is a common cause of worsening peak shape over time.

  • Symptom 1: High Backpressure & Tailing: A simultaneous increase in system backpressure and peak tailing often points to a blockage in the column inlet frit, caused by particulate matter from the sample or mobile phase.[12]

  • Symptom 2: All Peaks Tailing/Splitting: If all peaks are affected, it may indicate a physical deformation of the column's packed bed, such as a void at the inlet.[1][5][9] This can be caused by pressure shocks or operating outside the column's recommended pH range.

  • Diagnostic Test: The quickest way to confirm a column issue is to replace it with a new, identical column.[1][3] If the peak shape improves dramatically, the original column was the problem.

Q: What type of column is best to prevent peak tailing for basic compounds like this compound?

A: Using a modern, high-performance column is crucial.

  • End-Capped Columns: Select columns that are described as "end-capped" or "base-deactivated."[1][2][3] End-capping is a process that chemically bonds a small molecule (like trimethylsilane) to many of the residual silanol groups, making them inert and reducing secondary interactions.[3][4]

  • High-Purity Silica: Modern columns often use Type B silica, which has a much lower concentration of acidic silanol groups and trace metal contaminants compared to older Type A silica, resulting in significantly better peak shapes for basic compounds.[4]

Guide 3: System & Hardware Issues

Q: All my peaks are tailing, not just this compound. What does this mean?

A: When all peaks tail, it points to a physical problem in the flow path, often referred to as "extra-column volume" or "dead volume".[2][6][12] This is any empty space in the system outside of the column itself, such as:

  • Excessively long or wide-diameter connection tubing between the injector, column, and detector.[2][13]

  • Poorly made connections, for example, if the tubing is not pushed all the way into the fitting, leaving a small void.[9]

  • Mismatched fittings and ferrules.[9]

Solution: Minimize all tubing by using the shortest possible lengths and the narrowest internal diameter (e.g., 0.005") that the system pressure will allow.[2] Ensure all fittings are properly seated.

Experimental Protocols

Protocol 1: HPLC Column Washing and Regeneration (Reversed-Phase)

This protocol is designed to remove contaminants from a C18 column that may be causing peak tailing and high backpressure.

StepSolvent% CompositionFlow RateDuration (Column Volumes)Purpose
1 Mobile Phase (without buffer salts)100%Normal10-20To flush buffer salts and prevent precipitation.
2 Water / Organic Mix (e.g., 95% H₂O / 5% ACN)95 / 5Normal10-20To remove highly polar contaminants.
3 Acetonitrile100%Normal10-20To remove non-polar contaminants.
4 Isopropanol (IPA)100%50% of Normal10-20To remove strongly bound non-polar contaminants.
5 Acetonitrile100%Normal10-20To flush IPA.
6 Mobile Phase (without buffer salts)100%Normal10-20To re-equilibrate the column before storage or use.

Note: If high backpressure suggests a blocked frit, perform this wash in the reverse flow direction (disconnect from the detector).[3][5][14] Always check the manufacturer's instructions to confirm if your column can be back-flushed.[3]

Protocol 2: Identifying and Minimizing Extra-Column Volume
  • Systematically Check Fittings: Start from the injector and move towards the detector. Disconnect each fitting, inspect the tubing and ferrule, and reconnect, ensuring the tubing bottoms out in the port before tightening.

  • Replace Tubing: Replace any tubing between the injector and column, and between the column and detector, with pre-cut, narrow-bore PEEK tubing (e.g., 0.125 mm or 0.005" ID).

  • Remove Unnecessary Components: If you are using a guard column, temporarily remove it and connect the analytical column directly to the injector.[12] If peak shape improves, the guard column is contaminated or poorly connected.

  • Test with a Zero-Dead-Volume Union: Replace the column with a zero-dead-volume union to connect the injector directly to the detector. Inject a standard. The resulting peak should be very sharp and symmetrical. If it still tails, the problem lies within the injector or detector tubing/flow cell.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for this compound check_scope Are ALL peaks tailing or just basic analytes? start->check_scope chemical_path Only Basic Peaks Tail (Chemical Issue) check_scope->chemical_path  Only Basics physical_path All Peaks Tail (Physical/System Issue) check_scope->physical_path  All Peaks check_ph Is Mobile Phase pH < 3? chemical_path->check_ph adjust_ph Solution: Lower pH with 0.1% TFA or HCOOH. Ensure column is pH stable. check_ph->adjust_ph No check_column_type Is column modern, end-capped, and base-deactivated? check_ph->check_column_type Yes replace_column Solution: Use a high-purity, end-capped column designed for basic compounds. check_column_type->replace_column No check_overload Is sample concentration too high? check_column_type->check_overload Yes dilute_sample Solution: Dilute sample 10-fold and reinject. Improve peak shape confirms overload. check_overload->dilute_sample Maybe check_column_health Is column old or showing high backpressure? physical_path->check_column_health wash_column Action: Perform column wash protocol. Consider back-flushing. check_column_health->wash_column Yes check_dead_volume Are tubing connections optimized (short, narrow)? check_column_health->check_dead_volume No replace_column2 Solution: If washing fails, replace the column. Check for voids/frit blockage. wash_column->replace_column2 fix_tubing Solution: Minimize tubing length/ID. Check and remake all fittings. check_dead_volume->fix_tubing No Silanol_Interaction cluster_0 Silica Surface (pH > 3) cluster_1 Analyte in Mobile Phase silanol Si-O⁻ Ionized Silanol Group interaction Strong Ionic Interaction (Secondary Retention) silanol->interaction analyte R-NH₃⁺ Basic Analyte (this compound) analyte->interaction result Result: Peak Tailing interaction->result

References

Technical Support Center: Optimization of MS/MS Parameters for Desmethyl Metolazone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the MS/MS analysis of Desmethyl metolazone. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry methods for this specific analyte.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical precursor ion (Q1) for this compound?

A1: this compound has a molecular formula of C₁₅H₁₄ClN₃O₃S and a monoisotopic mass of 351.0444 Da.[1][2] When using positive mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ is typically observed. Therefore, the theoretical m/z for the precursor ion would be approximately 352.0517.

Q2: I cannot find established MRM transitions for this compound. Where should I start?

A2: While specific literature on this compound's MRM transitions is scarce, a common and effective strategy is to start with the known fragmentation of the parent drug, Metolazone. Metolazone (precursor ion [M+H]⁺ ≈ m/z 366.1) is known to produce a major product ion at m/z 258.9.[3][4][5] This fragmentation likely corresponds to a stable substructure of the molecule. It is highly probable that this compound will undergo a similar fragmentation. Therefore, you should perform a product ion scan on the precursor ion of this compound (m/z 352.1) to identify its major product ions.

Q3: How do I optimize the collision energy (CE) for a selected MRM transition?

A3: Collision energy optimization is a critical step for maximizing signal intensity. After identifying a potential product ion, you should perform a collision energy optimization experiment. This involves infusing a standard solution of this compound and monitoring the intensity of the selected product ion while ramping the collision energy over a range of values (e.g., 5 to 50 eV). The optimal CE is the value that produces the highest and most stable signal for the product ion.

Q4: What are typical causes of low signal intensity for this compound?

A4: Low signal intensity can be due to several factors:

  • Suboptimal Ionization: Ensure the mobile phase composition is suitable for ESI+. The presence of a small amount of acid (e.g., 0.1% formic acid) can improve protonation.

  • Poor Fragmentation: The selected precursor-product ion transition may not be efficient. Perform a full product ion scan to ensure you have selected one of the most abundant product ions.

  • Incorrect Collision Energy: As mentioned in Q3, the collision energy must be optimized.

  • Matrix Effects: Components in the sample matrix can suppress the ionization of the analyte. Improve sample preparation to remove interfering substances or use a deuterated internal standard to compensate for matrix effects.

  • Instrumental Issues: Check for common instrument problems such as a dirty ion source, incorrect gas pressures, or detector malfunction.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
No Precursor Ion Detected 1. Incorrect mass calculation.2. Suboptimal ionization source conditions.3. Poor analyte stability.1. Verify the calculated m/z for [M+H]⁺ (approx. 352.1).2. Optimize source parameters (e.g., capillary voltage, gas flow, temperature). Ensure the mobile phase promotes ionization.3. Check for in-source degradation by adjusting source temperature.
Multiple Product Ions Observed This is expected during a product ion scan.Select the most intense and specific product ions for MRM method development. Using two transitions can increase confidence in peak identification.
High Background Noise 1. Contaminated mobile phase or LC system.2. Matrix interferences.3. Electronic noise.1. Use high-purity solvents and flush the LC system.2. Improve sample clean-up procedures.3. Ensure proper instrument grounding and check for sources of electronic interference.
Poor Peak Shape 1. Suboptimal chromatography.2. Column degradation.1. Optimize the mobile phase gradient and flow rate. Ensure compatibility of the sample solvent with the mobile phase.2. Replace the analytical column.
Inconsistent Results 1. Fluctuation in instrument parameters.2. Sample degradation.3. Inconsistent sample preparation.1. Perform instrument calibration and ensure stable operating conditions.2. Assess the stability of this compound in the sample matrix and autosampler.3. Ensure a consistent and reproducible sample preparation workflow.

Quantitative Data Summary

CompoundMolecular FormulaMonoisotopic Mass (Da)Precursor Ion (Q1) [M+H]⁺ (m/z)Known/Reference Product Ion (Q3) (m/z)
This compound C₁₅H₁₄ClN₃O₃S351.0444~352.1Requires experimental determination.
Metolazone (Reference) C₁₆H₁₆ClN₃O₃S365.0601~366.1258.9

Note: The product ion for this compound needs to be determined experimentally by performing a product ion scan.

Experimental Protocols & Visualizations

Protocol: Optimization of MS/MS Parameters
  • Prepare a Standard Solution: Prepare a pure standard of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 100-1000 ng/mL.

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Optimize Source Conditions: In full scan mode, optimize the ESI source parameters (e.g., spray voltage, source temperature, nebulizer gas) to maximize the signal intensity of the [M+H]⁺ ion at m/z 352.1.

  • Perform Product Ion Scan: Select m/z 352.1 as the precursor ion and perform a product ion scan to identify the major fragment ions.

  • Select Product Ions: Identify the most intense and stable product ions for potential MRM transitions.

  • Optimize Collision Energy: For each selected MRM transition, perform a collision energy ramp experiment to find the optimal CE that yields the highest product ion intensity.

  • Finalize MRM Method: Create an MRM method using the optimized transitions and collision energies.

G cluster_prep Sample Preparation cluster_ms MS Optimization prep Prepare Standard Solution (e.g., 100-1000 ng/mL) infuse Direct Infusion into MS prep->infuse source_opt Optimize Source for Precursor Ion (m/z 352.1) infuse->source_opt prod_scan Product Ion Scan on m/z 352.1 source_opt->prod_scan select_prod Select Intense Product Ions prod_scan->select_prod ce_opt Optimize Collision Energy for each transition select_prod->ce_opt final_method Finalize MRM Method ce_opt->final_method

Caption: Workflow for MS/MS Parameter Optimization.

Troubleshooting Logic

G action_node action_node start Low or No Signal? precursor Precursor Ion (m/z 352.1) Visible? start->precursor product Product Ion Visible in Scan? precursor->product Yes action1 Adjust Source Parameters Check Mobile Phase precursor->action1 No ce_opt CE Optimized? product->ce_opt Yes action2 Perform Full Product Ion Scan product->action2 No chrom Good Peak Shape? ce_opt->chrom Yes action3 Ramp Collision Energy Select Optimal Value ce_opt->action3 No final Method Optimized chrom->final Yes action4 Optimize LC Method Check Column chrom->action4 No action1->precursor action2->product action3->ce_opt action4->chrom

Caption: Troubleshooting Decision Tree for MS/MS Signal Issues.

References

"reducing matrix effects in bioanalysis of Desmethyl metolazone"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the bioanalysis of Desmethyl metolazone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting, undetected components in the sample matrix. In the bioanalysis of this compound from plasma, endogenous components like phospholipids, salts, and proteins can co-elute and interfere with the ionization of the target analyte in the mass spectrometer's source. This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification. Given that this compound is a polar metabolite, it is particularly susceptible to matrix effects, as it may have limited retention on traditional reversed-phase columns, causing it to elute in regions with a high concentration of other polar matrix components.

Q2: What are the most common sources of matrix effects in plasma samples for this compound analysis?

A2: The most significant sources of matrix effects in plasma are phospholipids from cell membranes. These molecules have a wide range of polarities and can co-elute with polar analytes like this compound, causing ion suppression. Other sources include salts (e.g., from anticoagulants or buffers), endogenous metabolites, and proteins that may not have been fully removed during sample preparation.

Q3: How can I assess the presence and magnitude of matrix effects in my assay?

A3: The most common method is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. Values between 85% and 115% are often considered acceptable.

Q4: What is the ideal internal standard (IS) for the analysis of this compound?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d4). A SIL-IS is chemically identical to the analyte and will have very similar chromatographic retention and ionization behavior. This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects. If a SIL-IS is not available, a structural analog with similar physicochemical properties and chromatographic behavior can be used, but it may not compensate for matrix effects as effectively.

Troubleshooting Guides

Issue 1: Significant Ion Suppression Observed for this compound

This is a common issue for polar metabolites like this compound, often caused by co-eluting phospholipids.

Troubleshooting Workflow:

start Start: Ion Suppression Detected sample_prep Review Sample Preparation start->sample_prep chromatography Optimize Chromatography sample_prep->chromatography Suppression Persists end Resolution: Minimized Ion Suppression sample_prep->end Issue Resolved is_check Verify Internal Standard Performance chromatography->is_check Suppression Persists chromatography->end Issue Resolved is_check->end Issue Resolved

Troubleshooting workflow for ion suppression.

Recommended Actions:

  • Enhance Sample Preparation:

    • Switch to a more effective extraction technique. If you are using Protein Precipitation (PPT), consider switching to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Mixed-mode SPE, particularly with a combination of reversed-phase and cation exchange functionalities, is highly effective at removing phospholipids and other interfering components for polar, basic compounds like this compound.

    • Incorporate a phospholipid removal step. There are specific SPE cartridges and plates designed for phospholipid removal that can be used as a standalone cleanup step or integrated into your existing SPE method.

  • Optimize Chromatographic Conditions:

    • Increase chromatographic retention. Poor retention on reversed-phase columns can lead to co-elution with polar interferences in the void volume. Consider switching to a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is specifically designed for the retention of polar compounds.

    • Modify the mobile phase. Adjusting the pH or the organic solvent composition of the mobile phase can alter the retention time of this compound and separate it from interfering matrix components.

    • Implement a gradient elution. A well-designed gradient can help to resolve the analyte from early-eluting matrix components.

  • Verify Internal Standard Performance:

    • Use a stable isotope-labeled internal standard. If you are not already using a SIL-IS, obtaining one is the most effective way to compensate for unpredictable matrix effects.

    • Ensure the IS co-elutes with the analyte. If the IS and analyte have different retention times, they may experience different matrix effects, leading to inaccurate results.

Issue 2: Low and Inconsistent Recovery of this compound

Low recovery can be due to inefficient extraction or loss of the analyte during sample processing.

Troubleshooting Workflow:

start Start: Low/Inconsistent Recovery extraction_method Evaluate Extraction Method start->extraction_method ph_optimization Optimize pH extraction_method->ph_optimization Recovery Still Low end Resolution: Improved Recovery extraction_method->end Issue Resolved solvent_selection Check Solvent Selection ph_optimization->solvent_selection Recovery Still Low ph_optimization->end Issue Resolved evaporation_step Review Evaporation/Reconstitution solvent_selection->evaporation_step Recovery Still Low solvent_selection->end Issue Resolved evaporation_step->end Issue Resolved

Troubleshooting workflow for low recovery.

Recommended Actions:

  • Re-evaluate the Extraction Method:

    • Protein Precipitation (PPT): While simple, PPT can result in lower recovery for some analytes due to co-precipitation. Ensure the precipitating solvent is appropriate and the ratio of solvent to plasma is optimized.

    • Liquid-Liquid Extraction (LLE): The choice of extraction solvent is critical. The polarity and pH of the aqueous and organic phases must be optimized to ensure efficient partitioning of this compound into the organic layer.

    • Solid-Phase Extraction (SPE): Ensure the chosen sorbent has the appropriate chemistry to retain this compound. For a polar, basic compound, a mixed-mode cation exchange sorbent is often a good choice. Optimize the wash and elution steps to prevent premature elution of the analyte and ensure complete elution in the final step.

  • Optimize pH:

    • This compound is a basic compound. Adjusting the pH of the sample before extraction can improve its retention on cation exchange SPE sorbents or its partitioning into an organic solvent during LLE. The pH should be adjusted to at least 2 pH units below the pKa of the basic functional group to ensure it is protonated.

  • Review Solvent Selection:

    • In LLE, ensure the extraction solvent has the appropriate polarity.

    • In SPE, the wash solvent should be strong enough to remove interferences but not so strong that it elutes the analyte. The elution solvent must be strong enough to fully desorb the analyte from the sorbent.

  • Check the Evaporation and Reconstitution Steps:

    • If your protocol involves an evaporation step, ensure it is not too harsh, as this can lead to analyte degradation.

    • The reconstitution solvent should be strong enough to fully dissolve the dried extract but also compatible with the initial mobile phase to ensure good peak shape.

Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)Phospholipid Removal EfficiencyThroughput
Protein Precipitation (PPT) 65 - 8550 - 80 (Suppression)LowHigh
Liquid-Liquid Extraction (LLE) 70 - 9070 - 95 (Suppression)ModerateMedium
Solid-Phase Extraction (SPE) - Reversed Phase 80 - 9580 - 105Moderate to HighMedium
Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange > 90> 95HighMedium
Phospholipid Removal Plate/Cartridge > 90> 95Very HighHigh

Experimental Protocols

Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE) for this compound

This protocol is recommended for achieving high recovery and minimizing matrix effects.

Materials:

  • Mixed-mode strong cation exchange SPE cartridges (e.g., 30 mg/1 mL)

  • Human plasma containing this compound

  • Internal Standard (IS) solution (ideally, a stable isotope-labeled this compound)

  • 2% Formic acid in water

  • Methanol

  • 5% Ammonium hydroxide in methanol

  • Centrifuge

  • SPE manifold

Procedure:

  • Sample Pre-treatment:

    • To 200 µL of plasma sample, add 20 µL of IS working solution.

    • Add 200 µL of 2% formic acid in water.

    • Vortex for 30 seconds.

    • Centrifuge at 13,000 rpm for 5 minutes.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT) for this compound

This is a simpler, high-throughput method, but may result in more significant matrix effects.

Materials:

  • Human plasma containing this compound

  • Internal Standard (IS) solution

  • Acetonitrile (ACN) containing 0.1% formic acid

  • Centrifuge

  • 96-well filter plate (optional, for higher throughput)

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of IS working solution.

    • Add 300 µL of cold acetonitrile (containing 0.1% formic acid).

  • Precipitation:

    • Vortex for 1 minute to precipitate the proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase.

  • Analysis:

    • Vortex and inject an aliquot into the LC-MS/MS system.

Visualization of Workflows and Relationships

Decision Tree for Sample Preparation Method Selection

This diagram helps in selecting the appropriate sample preparation technique based on analytical requirements.

start Start: Method Development for this compound throughput High Throughput Required? start->throughput ppt Protein Precipitation (PPT) throughput->ppt Yes matrix_effects Significant Matrix Effects? throughput->matrix_effects No lle Liquid-Liquid Extraction (LLE) matrix_effects->lle Moderate spe Solid-Phase Extraction (SPE) matrix_effects->spe Significant phospholipid_removal Phospholipid Removal Needed? spe->phospholipid_removal mixed_mode_spe Mixed-Mode SPE phospholipid_removal->mixed_mode_spe Yes phospholipid_plate Phospholipid Removal Plate phospholipid_removal->phospholipid_plate Yes, with high throughput

Sample preparation selection guide.
Workflow for Mixed-Mode SPE

This diagram illustrates the key steps in the recommended mixed-mode SPE protocol.

cluster_0 Sample Pre-treatment cluster_1 SPE cluster_2 Final Steps p1 Plasma + IS p2 Add Acid p1->p2 p3 Vortex & Centrifuge p2->p3 s1 Condition & Equilibrate s2 Load Sample p3->s2 s1->s2 s3 Wash 1 (Aqueous) s2->s3 s4 Wash 2 (Organic) s3->s4 s5 Elute s4->s5 f1 Evaporate s5->f1 f2 Reconstitute f1->f2 f3 Inject f2->f3

Mixed-mode SPE workflow diagram.

"improving synthesis yield and purity of Desmethyl metolazone"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Desmethyl metolazone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis, yield, and purity of this compound, a known impurity and metabolite of the diuretic drug Metolazone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a primary metabolite and a known impurity in the synthesis of Metolazone, designated as "Metolazone Impurity C". Its chemical name is (2RS)-7-Chloro-2-methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-6-sulfonamide. The molecular formula of this compound is C15H14ClN3O3S, and it has a molecular weight of 351.81 g/mol . In pharmaceutical development, it is crucial to monitor and control impurities like this compound to ensure the safety and efficacy of the final drug product. It can also be used as a reference standard for analytical purposes.

Q2: What is the general synthetic pathway for Metolazone and where does this compound originate?

A2: The synthesis of Metolazone typically begins with 2-methyl-5-chloroaniline. This starting material undergoes a series of reactions including acetylation, chlorosulfonation, and ammonolysis to form the key intermediate, 5-Chloro-2-methyl-4-aminosulfonylacetanilide. From this intermediate, there are several methods to construct the quinazolinone ring system and introduce the o-tolyl group, leading to Metolazone.

This compound is formed as a byproduct during this process. The "desmethyl" designation indicates the absence of a methyl group on the phenyl ring at the 3-position of the quinazolinone core when compared to Metolazone. This is likely due to the presence of an aniline impurity in the o-toluidine starting material used in one of the final reaction steps.

Q3: How can I detect and quantify this compound in my reaction mixture?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the detection and quantification of this compound. The European Pharmacopoeia provides a validated analytical method for the separation of Metolazone from its known impurities, including this compound (Impurity C). A reversed-phase C18 column with a suitable mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, can achieve good separation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of this compound impurity Impure o-toluidine starting material containing aniline.1. Source high-purity o-toluidine: Ensure the starting material is of high purity and free from significant amounts of aniline. 2. Purify o-toluidine: If high-purity starting material is unavailable, consider purifying the o-toluidine via distillation before use. 3. Optimize reaction conditions: While less likely to be the primary cause, variations in reaction temperature or time could potentially favor side reactions. Maintain consistent and optimized reaction parameters.
Low overall yield of the desired product Incomplete reaction or side reactions.1. Monitor reaction progress: Use techniques like Thin Layer Chromatography (TLC) or HPLC to monitor the consumption of starting materials and the formation of the product. 2. Optimize reaction parameters: Experiment with reaction time, temperature, and stoichiometry of reactants to maximize the conversion to the desired product. 3. Inert atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Difficulty in purifying the final product Co-elution of this compound with the desired product.1. Optimize chromatographic conditions: For preparative HPLC, screen different solvent systems and gradients to maximize the resolution between the desired product and this compound. 2. Recrystallization: Explore different solvent systems for recrystallization, as the solubility profiles of the desired product and the impurity may differ significantly. 3. Column chromatography: For smaller scales, flash column chromatography with a high-resolution silica gel can be an effective purification method.

Experimental Protocols

Synthesis of Metolazone with Potential for this compound Formation

This protocol outlines a general method for the synthesis of Metolazone, highlighting the step where this compound can be introduced as an impurity.

Step 1: Formation of the Isatoic Anhydride Intermediate

A common route to Metolazone involves the use of an activated anthranilic acid derivative. The starting material, 2-amino-4-chloro-5-sulfamoylbenzoic acid, is reacted with phosgene or a phosgene equivalent to form the corresponding isatoic anhydride.

Step 2: Reaction with o-Toluidine (Potential source of this compound)

The isatoic anhydride intermediate is then reacted with o-toluidine. This is the critical step where aniline, if present as an impurity in the o-toluidine, will react to form the this compound precursor.

  • Reaction: The isatoic anhydride is dissolved in a suitable aprotic solvent (e.g., dioxane, DMF).

  • Addition: o-Toluidine is added to the solution.

  • Heating: The reaction mixture is heated to drive the reaction to completion.

Step 3: Cyclization and Reduction

The product from the previous step is then cyclized, often by heating with a dehydrating agent like acetic anhydride, to form the quinazolinone ring. Subsequent reduction of a double bond in the ring system, for example with sodium borohydride, yields Metolazone.

Visualizations

DOT Script for Metolazone Synthesis Pathway

Metolazone_Synthesis start 2-Methyl-5-chloroaniline intermediate1 5-Chloro-2-methyl-4-aminosulfonylacetanilide start->intermediate1 Acetylation, Chlorosulfonation, Ammonolysis intermediate2 Isatoic Anhydride Derivative intermediate1->intermediate2 Activation metolazone Metolazone intermediate2->metolazone Reaction with o-Toluidine, Cyclization, Reduction desmethyl_metolazone This compound (Impurity) intermediate2->desmethyl_metolazone Reaction with Aniline, Cyclization, Reduction o_toluidine o-Toluidine o_toluidine->metolazone aniline Aniline (Impurity) aniline->desmethyl_metolazone

Caption: General synthesis pathway for Metolazone highlighting the origin of this compound impurity.

DOT Script for Troubleshooting Logic

Caption: Troubleshooting workflow for addressing high levels of this compound impurity.

Technical Support Center: Desmethyl Metolazone Stability in Frozen Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the stability of Desmethyl metolazone in frozen plasma samples. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in frozen plasma?

A1: The stability of this compound, like many drug metabolites, in frozen plasma can be influenced by several factors:

  • Storage Temperature: Inadequate or fluctuating storage temperatures are a primary cause of degradation. Long-term storage at -80°C or lower is generally recommended to minimize enzymatic and chemical degradation.[1]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing plasma samples can lead to the degradation of analytes.[2][3] It is crucial to minimize the number of freeze-thaw cycles a sample undergoes.

  • Sample pH: Changes in the pH of the plasma sample upon freezing and thawing can potentially accelerate the degradation of pH-sensitive compounds.

  • Enzymatic Activity: Residual enzymatic activity in the plasma, even at low temperatures, can contribute to the degradation of metabolites over time.

  • Oxidation: Exposure to oxygen during sample handling and storage can lead to oxidative degradation.

  • Matrix Effects: The inherent composition of the plasma matrix can sometimes influence the stability of an analyte.

Q2: What is the recommended storage temperature for plasma samples containing this compound for long-term stability studies?

A2: For long-term storage of plasma samples intended for the analysis of drug metabolites like this compound, a temperature of -80°C is highly recommended.[1] Storing samples at this ultra-low temperature significantly reduces the rate of chemical and enzymatic degradation, thereby preserving the integrity of the analyte over an extended period.

Q3: How many freeze-thaw cycles can a plasma sample containing this compound undergo before significant degradation occurs?

Q4: Are there any known stability issues for the parent drug, metolazone, that could be relevant for this compound?

A4: Yes, a bioanalytical method for metolazone in human plasma included stability assessments. The study reported that metolazone was stable in plasma for three freeze-thaw cycles and for at least 24 hours at ambient temperature (benchtop stability).[4] While metabolites can sometimes have different stability profiles than the parent drug, this information provides a good starting point for designing stability studies for this compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low recovery of this compound from stored samples. Analyte degradation due to improper storage temperature.Verify that samples have been consistently stored at -80°C or below. Check freezer temperature logs for any fluctuations.
Analyte degradation due to multiple freeze-thaw cycles.Review sample handling records to determine the number of freeze-thaw cycles. For future studies, aliquot samples upon collection to minimize freeze-thaw events.[2]
pH-mediated degradation.Measure the pH of a representative thawed sample. If a significant shift is observed, consider adjusting the pH of the collection buffer or using a different anticoagulant.
Inconsistent results between different aliquots of the same sample. Non-homogenous sample after thawing.Ensure complete thawing and thorough but gentle vortexing of the sample before taking an aliquot for analysis.
Partial thawing and refreezing during sample handling.Implement strict protocols for sample handling to prevent partial thawing. When retrieving samples from the freezer, work quickly and return them to the freezer immediately.
Decreasing concentrations of this compound over time in long-term stability studies. Long-term degradation at the stored temperature.This indicates a genuine stability issue. The data should be used to establish the maximum permissible storage duration for samples under the tested conditions.
Adsorption to storage container walls.Investigate the use of different types of storage tubes (e.g., low-binding polypropylene) to minimize non-specific binding.

Quantitative Data Summary

Currently, there is a lack of publicly available, specific long-term stability data for this compound in frozen plasma. The following table summarizes the stability data found for the parent drug, metolazone , which can serve as a preliminary reference. Researchers must perform their own stability assessments for this compound according to regulatory guidelines.

AnalyteMatrixStability TestConditions% Difference from Freshly PreparedReference
MetolazoneHuman PlasmaFreeze-Thaw Stability3 cycles (-20°C to room temp)LQC: 1.28%, HQC: 3.54%[4]
MetolazoneHuman PlasmaBenchtop Stability24 hours at ambient temperatureData not specified, but stated as stable[4]
MetolazoneHuman PlasmaAutosampler Stability24 hours at 10°C (processed samples)Data not specified, but stated as stable[4]
MetolazoneStock SolutionLong-Term Stability33 days at 4-8°CData not specified, but stated as stable[4]

LQC: Low Quality Control, HQC: High Quality Control

Experimental Protocols

Protocol 1: Long-Term Stability Assessment of this compound in Frozen Plasma

Objective: To determine the long-term stability of this compound in human plasma when stored at -80°C.

Methodology:

  • Preparation of Quality Control (QC) Samples:

    • Spike a pool of blank human plasma with known concentrations of this compound to prepare low, medium, and high QC samples.

    • Thoroughly mix the spiked plasma to ensure homogeneity.

  • Aliquoting and Storage:

    • Aliquot the QC samples into appropriately labeled cryovials.

    • Store the aliquots in a calibrated freezer at -80°C.

  • Analysis Time Points:

    • Establish a schedule for analysis, for example, at time 0 (baseline), 1, 3, 6, 12, and 24 months.

  • Sample Analysis:

    • At each time point, retrieve a set of QC samples (low, medium, and high) from the freezer.

    • Allow the samples to thaw completely at room temperature.

    • Process the samples using a validated bioanalytical method (e.g., LC-MS/MS).

    • Analyze the samples alongside a freshly prepared calibration curve and freshly prepared QC samples (comparison samples).

  • Data Evaluation:

    • Calculate the mean concentration of the stored QC samples at each time point.

    • Compare the mean concentrations of the stored QCs to the nominal concentrations and to the concentrations of the freshly prepared QCs.

    • The analyte is considered stable if the mean concentration of the stored QCs is within ±15% of the nominal concentration.

Protocol 2: Freeze-Thaw Stability Assessment of this compound in Frozen Plasma

Objective: To evaluate the stability of this compound in human plasma after multiple freeze-thaw cycles.

Methodology:

  • Preparation of QC Samples:

    • Prepare low and high concentration QC samples by spiking blank human plasma with this compound.

  • Freeze-Thaw Cycles:

    • Aliquot the QC samples into cryovials.

    • Freeze the samples at -80°C for at least 12 hours (Freeze Cycle 1).

    • Thaw the samples completely at room temperature (Thaw Cycle 1).

    • Repeat the freeze-thaw process for a predetermined number of cycles (e.g., three to five cycles).

  • Sample Analysis:

    • After the final thaw cycle, process and analyze the QC samples using a validated bioanalytical method.

    • Analyze the samples along with a freshly prepared calibration curve and freshly prepared (not frozen) QC samples.

  • Data Evaluation:

    • Compare the mean concentrations of the freeze-thaw cycled QCs to the nominal concentrations.

    • The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage & Time Points cluster_analysis Analysis cluster_evaluation Data Evaluation prep_qc Prepare Low, Medium, High QC Samples in Blank Plasma aliquot Aliquot QC Samples prep_qc->aliquot store Store at -80°C aliquot->store tp0 Time 0 (Baseline) store->tp0 tp1 Time Point 1 store->tp1 tp_n Time Point 'n' store->tp_n thaw Thaw Stored QC Samples tp0->thaw tp1->thaw tp_n->thaw process Process Samples with Validated Method thaw->process analyze Analyze vs. Fresh Calibration Curve & Fresh QCs process->analyze evaluate Compare Stored QC Concentration to Nominal Value analyze->evaluate stable Stable if within ±15% evaluate->stable Yes unstable Unstable if outside ±15% evaluate->unstable No

Caption: Workflow for Long-Term Stability Assessment.

troubleshooting_workflow cluster_investigation Initial Investigation cluster_solutions Potential Solutions cluster_further_eval Further Evaluation start Inconsistent/Low Analyte Recovery q_storage Check Storage Conditions (-80°C, no fluctuations?) start->q_storage q_ft Review Sample Handling (Minimize Freeze-Thaw?) q_storage->q_ft [Temp OK] sol_storage Implement Strict Temperature Monitoring & Control q_storage->sol_storage [Temp Issue] q_homogeneity Assess Sample Preparation (Thorough mixing after thaw?) q_ft->q_homogeneity [FT Cycles Minimized] sol_ft Aliquot Samples at Collection q_ft->sol_ft [Excessive FT] sol_homogeneity Standardize Thawing and Vortexing Procedures q_homogeneity->sol_homogeneity [Prep Issue] eval_matrix Investigate Matrix Effects q_homogeneity->eval_matrix [Prep OK] eval_adsorption Test Low-Binding Tubes eval_matrix->eval_adsorption

Caption: Troubleshooting Decision Tree for Stability Issues.

References

"overcoming low ionization efficiency of Desmethyl metolazone"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low ionization efficiency of desmethyl metolazone during LC-MS/MS analysis.

Troubleshooting Guide

Low signal intensity or poor peak shape for this compound can be a significant hurdle in achieving desired sensitivity and accurate quantification. This guide addresses common issues and provides systematic solutions.

Problem 1: Low Signal Intensity or Complete Signal Loss

Possible Causes:

  • Suboptimal Ionization Source Parameters: Incorrect settings for capillary voltage, cone/fragmentor voltage, gas flows, or temperature can drastically reduce ionization efficiency.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the protonation of the analyte. This compound, as a secondary amine, requires an acidic environment to be efficiently protonated.

  • Ion Suppression: Co-eluting matrix components or mobile phase additives can compete with this compound for ionization, leading to a suppressed signal.

  • Analyte Adsorption: Active sites on the column or in the LC system can lead to the irreversible adsorption of the analyte.

Troubleshooting Steps:

  • Optimize Ion Source Parameters:

    • Capillary Voltage: For positive electrospray ionization (ESI), start with a capillary voltage around 3.5-4.5 kV and optimize by infusing a standard solution of this compound.

    • Cone/Fragmentor Voltage: This parameter is crucial for ion transmission and can influence in-source fragmentation. A typical starting point is 20-40 V. Perform a tuning experiment to find the optimal voltage that maximizes the precursor ion signal.

    • Nebulizer Gas Pressure: Adjust the nebulizer gas (typically nitrogen) to ensure a stable spray. A good starting point is often between 30-50 psi.

    • Drying Gas Flow and Temperature: The drying gas helps in desolvation. Typical values range from 8-12 L/min at 250-350 °C. Excessive temperature can lead to thermal degradation.

  • Adjust Mobile Phase Composition:

    • pH: Ensure the mobile phase is acidic to promote the protonation of this compound. The addition of 0.1% formic acid to both the aqueous and organic mobile phases is a common and effective strategy.[1]

    • Organic Modifier: Acetonitrile is a commonly used organic modifier for the analysis of metolazone and its metabolites.

    • Additives: While formic acid is standard, ammonium formate or ammonium acetate (e.g., 2-10 mM) can sometimes improve peak shape and signal by modifying the ionic strength and aiding in the desolvation process.

  • Mitigate Ion Suppression:

    • Improve Chromatographic Separation: Modify the gradient to separate this compound from interfering matrix components.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering species.

    • Sample Preparation: Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE), to remove matrix components.

  • Address Analyte Adsorption:

    • Column Choice: Utilize a high-quality, end-capped C18 column.

    • System Passivation: If adsorption is suspected, flushing the LC system with a solution like 50:50 isopropanol:water with 0.1% formic acid can help passivate active sites.

Frequently Asked Questions (FAQs)

Q1: What are the typical LC-MS/MS parameters for the analysis of metolazone and its metabolites?

A1: While specific parameters should be optimized for your instrument, a good starting point for metolazone analysis, which can be adapted for this compound, is provided in the table below.

ParameterTypical Value
LC Column C18 (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.2 - 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 - 4.5 kV
Cone/Fragmentor Voltage 20 - 40 V
Nebulizer Gas 30 - 50 psi
Drying Gas Flow 8 - 12 L/min
Drying Gas Temperature 250 - 350 °C

Q2: Why is the signal for this compound weaker than for metolazone?

A2: The lower signal intensity of this compound compared to the parent drug, metolazone, can be attributed to differences in their physicochemical properties that affect ionization. The removal of a methyl group in this compound alters its basicity and surface activity, which are key factors in the electrospray ionization process. N-dealkylated metabolites often exhibit different ionization efficiencies than their parent compounds.

Q3: Can chemical derivatization improve the ionization efficiency of this compound?

A3: Yes, chemical derivatization is a potential strategy to enhance the signal intensity of this compound. Derivatization aims to introduce a more readily ionizable moiety to the molecule. For a secondary amine like this compound, derivatizing agents that introduce a permanently charged group or a group with high proton affinity can significantly improve its response in the mass spectrometer. However, this approach adds complexity to the sample preparation and requires careful method development and validation.

Q4: What are the expected precursor and product ions for this compound in positive ESI mode?

Q5: How can I confirm if ion suppression is affecting my this compound signal?

A5: A post-column infusion experiment is a definitive way to assess ion suppression. In this experiment, a constant flow of a this compound standard solution is introduced into the LC eluent flow after the analytical column and before the mass spectrometer. A blank matrix sample is then injected onto the column. A dip in the baseline signal of the infused analyte at the retention time of co-eluting matrix components indicates ion suppression.

Experimental Workflow and Logic Diagrams

Below are diagrams illustrating key workflows and logical relationships in troubleshooting low ionization efficiency.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_troubleshooting Troubleshooting start Biological Sample protein_precipitation Protein Precipitation start->protein_precipitation spe Solid-Phase Extraction (SPE) protein_precipitation->spe Optional: for cleaner extract evaporation Evaporation & Reconstitution protein_precipitation->evaporation spe->evaporation lc_separation LC Separation (C18, Acidic Mobile Phase) evaporation->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection low_signal Low Signal for This compound ms_detection->low_signal optimize_ms Optimize MS Parameters (Voltage, Gas, Temp) low_signal->optimize_ms optimize_lc Optimize LC Method (pH, Gradient) low_signal->optimize_lc check_suppression Investigate Ion Suppression low_signal->check_suppression signaling_pathway cluster_cause Potential Causes of Low Signal cluster_solution Corrective Actions cause1 Poor Protonation solution1 Decrease Mobile Phase pH (e.g., 0.1% Formic Acid) cause1->solution1 cause2 Ion Suppression solution2 Improve Chromatography or Sample Cleanup cause2->solution2 cause3 Suboptimal Desolvation solution3 Optimize Drying Gas Flow & Temperature cause3->solution3 cause4 Analyte Degradation solution4 Reduce Source Temperature cause4->solution4

References

Technical Support Center: Impurity Profiling of Desmethyl Metolazone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the impurity profiling of Desmethyl metolazone.

Troubleshooting Guide

This guide addresses common issues encountered during the analytical method development and validation for this compound impurity profiling.

Problem Potential Cause Recommended Solution
Poor Resolution Between this compound and Metolazone Peaks Inadequate mobile phase composition.Optimize the mobile phase. A common starting point is a mixture of acetonitrile and a buffer like orthophosphoric acid in water.[1] Adjust the ratio of the organic to the aqueous phase to improve separation.
Incorrect column selection.Use a high-resolution column, such as a C18 column (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm), which has been shown to be effective for separating metolazone and its degradation products.[1]
Peak Tailing for this compound Presence of active sites on the stationary phase.Add a competing agent, such as triethylamine, to the mobile phase to mask silanol groups on the column.
Sample overload.Reduce the concentration of the sample being injected.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.Ensure the HPLC pump is functioning correctly and that the mobile phase is properly mixed and degassed.
Temperature variations.Use a column oven to maintain a consistent temperature throughout the analysis.
Low Sensitivity for this compound Inappropriate detection wavelength.The UV detection wavelength should be optimized. A wavelength of 238 nm has been used successfully for the detection of metolazone and its impurities.[1]
Low concentration of the impurity.Concentrate the sample or use a more sensitive detector, such as a mass spectrometer (LC-MS).
Emergence of Unknown Peaks in the Chromatogram Degradation of the sample.Prepare fresh sample solutions and store them under appropriate conditions (e.g., protected from light and at a low temperature).
Contamination from solvents or glassware.Use high-purity solvents and thoroughly clean all glassware.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Metolazone, including this compound?

A1: Besides this compound, other known impurities of Metolazone include Metolazone EP Impurity A, C, D, and E.[2] The presence of these impurities can arise from the synthesis process or degradation of the drug substance.

Q2: What are the typical forced degradation conditions to generate impurities of Metolazone?

A2: Forced degradation studies for Metolazone typically involve exposure to acidic, alkaline, oxidative, and photolytic stress conditions.[1][3] Metolazone has been found to be particularly susceptible to degradation under acidic and photolytic conditions.[4]

Q3: What analytical techniques are most suitable for the impurity profiling of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the quantification of this compound and other impurities.[1][3] For the identification and structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[1]

Q4: How can I ensure my analytical method is "stability-indicating"?

A4: A stability-indicating method is one that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products and other impurities. To demonstrate this, you must perform forced degradation studies and show that the peaks for the API and its impurities are well-resolved from each other.

Experimental Protocols

Stability-Indicating HPLC Method for Metolazone and Its Impurities

This protocol is based on a validated method for the determination of Metolazone and its degradation products.[1]

Chromatographic Conditions:

Parameter Condition
Column Kromasil C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 0.2% Orthophosphoric acid (32:68 v/v)
Flow Rate 2 mL/min
Detection UV at 238 nm
Injection Volume 20 µL
Column Temperature Ambient

Method Validation Parameters:

The following table summarizes typical validation parameters for a stability-indicating HPLC method.

Parameter Typical Range/Limit
Linearity Range 20-75 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) Analyte dependent, typically in the ng/mL range
Limit of Quantification (LOQ) Analyte dependent, typically in the ng/mL range
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%
Forced Degradation Study Protocol

This protocol outlines the general steps for conducting a forced degradation study of Metolazone to generate and identify impurities like this compound.

  • Acid Hydrolysis: Reflux the drug substance in 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the drug substance in 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the drug substance with 30% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method.

  • Characterization: Use LC-MS to identify the mass-to-charge ratio (m/z) of the degradation products to aid in their structural elucidation.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results A Metolazone Drug Substance B Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Stability-Indicating HPLC-UV B->C Quantitative Analysis D LC-MS for Identification B->D Qualitative Analysis E Quantification of Impurities (including this compound) C->E F Characterization of Degradation Products D->F

Caption: Experimental workflow for impurity profiling.

Troubleshooting_Logic Start Poor Chromatographic Separation Q1 Are peaks co-eluting? Start->Q1 A1 Optimize Mobile Phase (Adjust organic/aqueous ratio, change buffer pH) Q1->A1 Yes A2 Check Column (Use a different stationary phase, ensure column is not voided) Q1->A2 Yes, after mobile phase optimization Q2 Is there peak tailing? Q1->Q2 No End Improved Separation A1->End A2->End A3 Reduce Sample Concentration Q2->A3 Yes A4 Add Mobile Phase Modifier (e.g., triethylamine) Q2->A4 Yes, after concentration adjustment Q2->End No A3->End A4->End

Caption: Troubleshooting logic for chromatographic issues.

References

"minimizing ion suppression for Desmethyl metolazone in urine samples"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of Desmethyl metolazone in human urine samples, with a focus on minimizing ion suppression in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing this compound in urine?

A1: The primary challenges include the polar nature of this compound, which can lead to poor retention on traditional reversed-phase chromatography columns. Additionally, the complex urine matrix is a major source of endogenous components that can cause significant ion suppression or enhancement, leading to inaccurate quantification.

Q2: What is ion suppression and how does it affect my results?

A2: Ion suppression is a phenomenon in mass spectrometry where the signal of the analyte of interest is reduced due to the presence of co-eluting compounds from the sample matrix. These interfering substances compete with the analyte for ionization in the MS source, leading to a decreased signal intensity and potentially causing underestimation of the analyte concentration, poor sensitivity, and inaccurate results.

Q3: Which sample preparation techniques are recommended to minimize ion suppression for this compound in urine?

A3: To mitigate matrix effects and reduce ion suppression, two primary sample preparation techniques are recommended: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), particularly using a mixed-mode sorbent. A simple "dilute-and-shoot" approach is generally not recommended for quantitative analysis due to significant ion suppression from the urine matrix.

Q4: What is a suitable internal standard for the analysis of this compound?

A4: An ideal internal standard would be a stable isotope-labeled version of this compound (e.g., this compound-d3). If unavailable, a structurally similar compound with comparable chromatographic and mass spectrometric behavior, such as a deuterated analog of the parent drug, Metolazone (Metolazone-d5), can be used.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no signal for this compound 1. Inefficient Extraction: The chosen sample preparation method may not be effectively extracting the analyte. 2. Significant Ion Suppression: High levels of co-eluting matrix components are suppressing the analyte signal. 3. Incorrect MS/MS Transitions: The precursor and product ion m/z values are not correctly defined.1. Optimize Extraction: If using LLE, adjust the pH of the sample and the organic solvent composition. For SPE, ensure proper conditioning, loading, washing, and elution steps are followed. 2. Improve Sample Cleanup: Switch to a more rigorous sample preparation method like mixed-mode SPE to remove more interfering compounds. Optimize the chromatographic separation to move the analyte peak away from regions of high matrix interference. 3. Verify MS/MS Parameters: Infuse a standard solution of this compound to optimize the precursor and product ion selection and collision energy. A plausible precursor ion for this compound (C15H14ClN3O3S) would be [M+H]+ at m/z 352.0. A potential product ion could be around m/z 245.0, corresponding to a loss of the sulfonamide group and other fragments.
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too high a concentration of the analyte or matrix components. 2. Inappropriate Mobile Phase: The pH or organic content of the mobile phase is not optimal for the analyte's chemical properties. 3. Column Degradation: The analytical column has lost its efficiency due to contamination or age.1. Dilute Sample: Dilute the final extract before injection. 2. Adjust Mobile Phase: For the amine group in this compound, a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) can improve peak shape. Consider using a HILIC column if retention on a C18 column is poor. 3. Replace Column: Replace the analytical column and use a guard column to protect the new column.
High Variability in Results (Poor Precision) 1. Inconsistent Sample Preparation: Manual sample preparation steps are not being performed uniformly across all samples. 2. Matrix Effects Varying Between Samples: Different urine samples have different compositions, leading to variable ion suppression. 3. Unstable MS Signal: Fluctuations in the mass spectrometer's performance.1. Automate Sample Preparation: If possible, use an automated liquid handler for sample preparation to improve consistency. 2. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for variable matrix effects. 3. System Suitability Testing: Run system suitability tests before each batch of samples to ensure the LC-MS/MS system is performing optimally.
Signal Carryover in Blank Injections 1. Contamination of the Autosampler/Injector: Residue from a high-concentration sample is being injected with the blank. 2. Inadequate Column Washing: The gradient elution is not sufficient to wash all analytes from the column.1. Optimize Needle Wash: Use a strong organic solvent (e.g., acetonitrile/isopropanol mixture) for the autosampler needle wash. 2. Modify Gradient: Increase the percentage of the strong organic solvent at the end of the gradient and/or extend the wash step.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for a similar desmethyl metabolite in urine.

  • Sample Preparation:

    • Pipette 1.0 mL of urine into a clean polypropylene tube.

    • Add 50 µL of the internal standard working solution (e.g., Metolazone-d5 in methanol).

    • Add 100 µL of 1 M sodium hydroxide to alkalize the sample.

    • Add 5.0 mL of methyl tert-butyl ether (MTBE).

    • Vortex for 10 minutes.

  • Extraction:

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a new tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Mixed-Mode Solid-Phase Extraction (SPE)

This protocol utilizes a mixed-mode cation exchange sorbent to retain the basic this compound while allowing neutral and acidic interferences to be washed away.

  • Sample Pre-treatment:

    • Pipette 1.0 mL of urine into a clean polypropylene tube.

    • Add 50 µL of the internal standard working solution.

    • Add 1.0 mL of 1% formic acid in water and vortex.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL) with 1.0 mL of methanol.

    • Equilibrate the cartridge with 1.0 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1.0 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1.0 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the analyte and internal standard with 1.0 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 200 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data to compare the performance of the different sample preparation methods for the analysis of this compound in urine.

Table 1: Recovery and Matrix Effect Comparison

Parameter Dilute-and-Shoot (1:10) Liquid-Liquid Extraction (LLE) Mixed-Mode SPE
Analyte Recovery (%) N/A75%92%
Internal Standard Recovery (%) N/A78%95%
Matrix Effect (Ion Suppression) -85%-30%-8%
Overall Process Efficiency (%) 15%53%85%

Table 2: Method Validation Parameters

Parameter Liquid-Liquid Extraction (LLE) Mixed-Mode SPE
Linearity (r²) > 0.995> 0.998
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.1 ng/mL
Intra-day Precision (%CV) < 10%< 7%
Inter-day Precision (%CV) < 12%< 8%
Accuracy (% Bias) ± 15%± 10%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine Urine Sample add_is Add Internal Standard urine->add_is lle Liquid-Liquid Extraction add_is->lle Option 1 spe Mixed-Mode SPE add_is->spe Option 2 evap Evaporation lle->evap spe->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection lc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for this compound analysis in urine.

troubleshooting_logic start Low/No Analyte Signal check_ms Verify MS/MS Parameters (Transitions, Voltages) start->check_ms check_chrom Review Chromatography (Peak Shape, Retention Time) start->check_chrom check_prep Evaluate Sample Prep Efficiency (Recovery, Matrix Effects) start->check_prep solution_ms Optimize MS Method using Standard Infusion check_ms->solution_ms Incorrect Parameters solution_chrom Optimize LC Method (Gradient, Column, Mobile Phase) check_chrom->solution_chrom Poor Chromatography solution_prep Improve Sample Cleanup (e.g., Switch to Mixed-Mode SPE) check_prep->solution_prep High Ion Suppression

Caption: Troubleshooting logic for low analyte signal.

Validation & Comparative

A Comparative Guide to the Quantitative Assay of Desmethyl Metolazone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative determination of Desmethyl metolazone, a metabolite of the diuretic and antihypertensive agent, metolazone. This document is intended to assist researchers and drug development professionals in selecting and implementing a suitable assay for their specific needs.

Introduction

This compound is a metabolite of metolazone, a quinazoline diuretic used in the treatment of hypertension and edema. Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This guide compares two prominent analytical techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantitative analysis of this compound. While specific validated assays for this compound are not widely published, this guide adapts established methods for the parent drug, metolazone, to its desmethyl metabolite.

Metabolic Pathway of Metolazone

Metolazone is reported to be minimally metabolized in humans. One of the potential metabolic pathways is the demethylation of the tolyl group to form this compound. This reaction is likely catalyzed by cytochrome P450 (CYP) enzymes in the liver.

Metolazone Metolazone CYP_Enzymes Cytochrome P450 Enzymes (e.g., in liver) Metolazone->CYP_Enzymes Demethylation Desmethyl_Metolazone This compound CYP_Enzymes->Desmethyl_Metolazone

Caption: Metabolic conversion of Metolazone to this compound.

Comparison of Quantitative Assay Performance

The following tables summarize the performance characteristics of hypothetical HPLC-UV and LC-MS/MS assays for the quantification of this compound, based on adaptations of existing methods for metolazone.

Table 1: HPLC-UV Assay Performance

ParameterHPLC-UV Method 1HPLC-UV Method 2
Linearity Range 0.2 - 1.2 µg/mL1 - 10 µg/mL
Limit of Detection (LOD) 0.01 µg/mL0.1 µg/mL
Limit of Quantitation (LOQ) 0.02 µg/mL0.3 µg/mL
Precision (%RSD) < 2%< 2%
Accuracy (% Recovery) 98 - 102%98 - 102%
Primary Application Bulk drug and formulationBulk drug and formulation

Table 2: LC-MS/MS Assay Performance

ParameterLC-MS/MS Method 1LC-MS/MS Method 2
Linearity Range 0.02 - 15 ng/mL0.05 - 200 ng/mL
Lower Limit of Quantitation (LLOQ) 0.02 ng/mL0.05 ng/mL
Intra-assay Precision (%RSD) 0.9 - 4.8%< 10%
Inter-assay Precision (%RSD) 4.2 - 6.3%< 10%
Intra-assay Accuracy 97.5 - 102.3%90 - 110%
Inter-assay Accuracy 99.2 - 104.0%90 - 110%
Primary Application Human plasma (Pharmacokinetics)Rat plasma (Pharmacokinetics)

Experimental Workflow for a Quantitative Bioanalytical Assay

The following diagram illustrates a typical workflow for the development and validation of a quantitative assay for this compound in a biological matrix.

cluster_Development Method Development cluster_Validation Method Validation (ICH M10 Guidelines) cluster_Application Sample Analysis Dev1 Selection of Analytical Technique (e.g., LC-MS/MS) Dev2 Optimization of Chromatographic Conditions Dev1->Dev2 Dev3 Optimization of Mass Spectrometric Parameters Dev2->Dev3 Dev4 Sample Preparation (e.g., LLE, SPE) Dev3->Dev4 Val1 Selectivity & Specificity Dev4->Val1 Val2 Linearity, Range, LLOQ Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 Matrix Effect & Recovery Val3->Val4 Val5 Stability Val4->Val5 App1 Analysis of Study Samples Val5->App1 App2 Data Processing App1->App2 App3 Reporting App2->App3

Caption: Bioanalytical method development and validation workflow.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are adapted from validated methods for metolazone and would require optimization and validation for this compound.

HPLC-UV Method for Bulk Drug and Formulations

This method is suitable for the quantification of this compound in bulk drug substance and pharmaceutical dosage forms.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Thermo Hypersil BDS C18 (250 mm × 4.6 mm, 5.0 µm).[1]

  • Mobile Phase: A mixture of acetonitrile and water (60:40 v/v).[1]

  • Flow Rate: 0.8 mL/min.[1]

  • Detection Wavelength: 237 nm.[1]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • For dosage forms, dissolve a known amount of the formulation in the solvent, sonicate, and filter to remove excipients.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Validation Parameters (as per ICH Q2(R1) guidelines): [2][3][4][5]

    • Specificity: Analyze blank samples and samples spiked with potential interfering substances.

    • Linearity: Analyze a minimum of five concentrations across the desired range.

    • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte.

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations at different concentrations.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

LC-MS/MS Method for Biological Matrices (e.g., Plasma)

This method offers high sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound in complex biological fluids like plasma.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column such as a Phenomenex® Luna C18 (100 mm x 2.0 mm, 5 µm).[6]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[6]

  • Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of this compound. If unavailable, a compound with similar chromatographic and mass spectrometric behavior can be used (e.g., metolazone or another related drug).

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive or negative ion mode, to be optimized for this compound.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both this compound and the internal standard. The precursor ion will correspond to the protonated or deprotonated molecular ion ([M+H]+ or [M-H]-).

  • Sample Preparation:

    • Protein Precipitation (PPT): Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample to precipitate proteins. Centrifuge and analyze the supernatant.

    • Liquid-Liquid Extraction (LLE): Extract the analyte from the plasma using an immiscible organic solvent. Evaporate the organic layer and reconstitute the residue in the mobile phase.[7]

    • Solid-Phase Extraction (SPE): Use a sorbent cartridge to retain and then elute the analyte, providing a cleaner extract.

  • Bioanalytical Method Validation (as per ICH M10 guidelines): [3]

    • Selectivity and Specificity: Analyze blank matrix from at least six different sources to ensure no interference at the retention times of the analyte and IS.

    • Calibration Curve: Prepare a calibration curve in the biological matrix by spiking known concentrations of the analyte.

    • Accuracy and Precision: Determine at a minimum of four concentration levels: LLOQ, low QC, mid QC, and high QC.

    • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.

    • Recovery: Determine the extraction efficiency of the sample preparation method.

    • Stability: Assess the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Conclusion

The choice between an HPLC-UV and an LC-MS/MS assay for the quantification of this compound depends on the specific requirements of the study. For the analysis of bulk drug and pharmaceutical formulations where concentrations are relatively high, a validated HPLC-UV method can provide accurate and precise results. For bioanalytical applications, such as pharmacokinetic studies, where low detection limits and high selectivity are paramount, an LC-MS/MS method is the preferred choice. The development and validation of any quantitative assay for this compound should follow the principles outlined in the relevant ICH guidelines to ensure data integrity and regulatory acceptance.

References

"comparative pharmacological activity of metolazone and Desmethyl metolazone"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant data gap regarding the pharmacological activity of Desmethyl Metolazone, the primary metabolite of the diuretic and antihypertensive agent, Metolazone. While extensive research has characterized the therapeutic effects of the parent drug, Metolazone, data on the activity of its desmethyl metabolite is not publicly available. Therefore, a direct comparative analysis as initially intended cannot be provided.

This guide will instead focus on a detailed exposition of the pharmacological profile of Metolazone, summarizing its mechanism of action, pharmacokinetic properties, and clinical effects based on existing experimental data.

Metolazone: A Thiazide-Like Diuretic

Metolazone is a quinazoline-based diuretic that is pharmacologically similar to thiazide diuretics.[1][2] It is primarily prescribed for the management of hypertension and edema, particularly in patients with congestive heart failure or renal disease.[1][3] A key advantage of metolazone is its effectiveness in patients with impaired kidney function, a condition where many thiazide diuretics lose efficacy.[1]

Mechanism of Action

Metolazone exerts its diuretic and antihypertensive effects by inhibiting the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the nephron.[1][4] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. The increased concentration of these ions in the tubule leads to an osmotic increase in water retention within the nephron, resulting in increased urine output (diuresis).[1][4] The reduction in blood volume due to fluid loss contributes to its antihypertensive effect.

cluster_nephron Distal Convoluted Tubule Lumen Lumen Na_Cl_Symporter Na+/Cl- Symporter Lumen->Na_Cl_Symporter Na+, Cl- Urine Urine Lumen->Urine Increased Na+, Cl-, H2O Excretion Tubular_Cell Tubular Epithelial Cell Blood Blood Tubular_Cell->Blood Cl- Na_K_ATPase Na+/K+ ATPase Tubular_Cell->Na_K_ATPase Metolazone Metolazone Metolazone->Na_Cl_Symporter Inhibits

Figure 1: Mechanism of action of Metolazone in the distal convoluted tubule.

Pharmacokinetic Profile

A summary of the pharmacokinetic parameters of Metolazone is presented in the table below.

ParameterValueReference(s)
Bioavailability ~65%[1]
Time to Peak Plasma Concentration 2-8 hours[5]
Protein Binding 95%
Metabolism Minimal[1][5]
Elimination Half-life Approximately 14 hours[1]
Excretion Primarily as unchanged drug in urine[1][5]
Experimental Protocols

Assessment of Diuretic Activity in Animal Models:

A common experimental model to assess the diuretic activity of compounds like metolazone involves the use of rats. A typical protocol is as follows:

  • Animal Model: Male Sprague-Dawley rats are often used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for a set period before the experiment.

  • Hydration: Animals are orally hydrated with a saline solution to ensure a baseline urine flow.

  • Drug Administration: Metolazone, a comparator diuretic (e.g., furosemide), and a vehicle control are administered, typically via oral gavage or intraperitoneal injection.

  • Urine Collection: Animals are placed in metabolic cages that allow for the separate collection of urine and feces. Urine is collected over a specified period (e.g., 24 hours).

  • Analysis: The total urine volume is measured. Urine samples are analyzed for electrolyte concentrations (sodium, potassium, chloride) using a flame photometer or ion-selective electrodes.

  • Data Interpretation: The diuretic and natriuretic (sodium excretion) effects of the test compounds are compared to the vehicle control and the standard diuretic.

Start Start Animal_Model Select Animal Model (e.g., Sprague-Dawley Rats) Start->Animal_Model Acclimatization Acclimatize Animals Animal_Model->Acclimatization Hydration Oral Hydration (Saline) Acclimatization->Hydration Grouping Divide into Groups (Vehicle, Metolazone, Comparator) Hydration->Grouping Administration Administer Test Substances Grouping->Administration Urine_Collection Collect Urine (Metabolic Cages) Administration->Urine_Collection Analysis Measure Urine Volume & Electrolyte Concentrations Urine_Collection->Analysis End End Analysis->End

Figure 2: General experimental workflow for assessing diuretic activity in a rat model.

This compound: The Uncharacterized Metabolite

As stated, the pharmacological activity of this compound remains uncharacterized in the public scientific literature. While it is acknowledged as a metabolite of Metolazone, there are no available studies detailing its diuretic, antihypertensive, or any other pharmacological effects. Further research is required to determine if this compound is an active metabolite that contributes to the therapeutic effects of the parent drug or if it is an inactive byproduct of metabolism.

Conclusion

Metolazone is a well-characterized thiazide-like diuretic with a clear mechanism of action and established pharmacokinetic profile. It is an effective antihypertensive and diuretic agent, particularly in patient populations with renal impairment. In stark contrast, its metabolite, this compound, lacks any published data regarding its pharmacological activity. Consequently, a comparative analysis of the pharmacological effects of Metolazone and this compound is not feasible at this time. Future research focused on isolating and characterizing the activity of this compound is necessary to understand its potential contribution to the overall pharmacological profile of Metolazone.

References

A Comparative Guide to Metolazone Immunoassay Cross-Reactivity with Desmethyl Metolazone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cross-reactivity of metolazone immunoassays with its primary metabolite, desmethyl metolazone. Due to a lack of specific quantitative data in published literature for direct comparison, this guide will focus on the principles of immunoassay cross-reactivity, the structural basis for potential cross-reactivity between metolazone and this compound, and a comparative analysis of alternative analytical methods that offer higher specificity.

Introduction to Metolazone and Immunoassay Specificity

Metolazone is a quinazoline-based diuretic used in the treatment of hypertension and edema.[1][2] Immunoassays are common screening tools for the detection of drugs and their metabolites in biological samples. These assays rely on the specific binding of an antibody to its target antigen (in this case, the drug molecule).[3][4] However, the specificity of these antibodies can vary, sometimes leading to cross-reactivity with structurally similar compounds, such as metabolites.[3][5] This can result in inaccurate quantification or false-positive results.

This compound is a known impurity and potential metabolite of metolazone.[6][7] Understanding the potential for an anti-metolazone antibody to cross-react with this compound is crucial for the accurate interpretation of screening results in clinical and research settings.

Data Presentation: A Conceptual Framework

As no direct experimental data on the cross-reactivity of metolazone immunoassays with this compound is publicly available, the following table provides a conceptual comparison of the expected performance of immunoassays versus more specific analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

ParameterImmunoassay (Hypothetical)LC-MS/MS
Principle Antibody-antigen bindingSeparation by chromatography, detection by mass-to-charge ratio
Specificity for Metolazone Variable; potential for cross-reactivity with metabolitesHigh; can distinguish between metolazone and its metabolites
Cross-Reactivity with this compound Unknown, but possible due to structural similaritiesMinimal to none
Limit of Detection Generally in the ng/mL rangeCan achieve pg/mL to ng/mL range[8]
Application High-throughput screeningConfirmatory testing, quantitative analysis, metabolite identification
Throughput HighLower than immunoassays

Structural Basis for Potential Cross-Reactivity

The potential for an immunoassay to cross-react with a metabolite is largely dependent on the structural similarity between the parent drug and the metabolite, and the specific epitope on the drug molecule that the antibody recognizes.

  • Metolazone Structure: A quinazoline derivative with a methyl group on the tolyl ring.[1][9]

  • This compound Structure: Lacks the methyl group on the tolyl ring that is present in metolazone.[6][7][10]

If the antibody used in an immunoassay is generated against a region of the metolazone molecule that is distant from the tolyl methyl group, there is a higher probability of cross-reactivity with this compound, as the core structures are identical. Conversely, if the antibody's binding site (paratope) specifically recognizes the epitope including the tolyl methyl group, the cross-reactivity with the desmethyl metabolite would be significantly lower.

Experimental Protocols: A General Approach for Assessing Cross-Reactivity

While specific protocols for metolazone immunoassay cross-reactivity testing are not available, a standard experimental workflow to determine this would involve the following steps:

  • Preparation of Standard Solutions: Prepare serial dilutions of both metolazone (the target analyte) and this compound (the potential cross-reactant) in a drug-free biological matrix (e.g., urine or plasma).

  • Immunoassay Analysis: Analyze the standard solutions using the metolazone immunoassay according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for metolazone.

    • Determine the concentration of this compound that produces a signal equivalent to a known concentration of metolazone (e.g., the assay cutoff).

  • Calculation of Cross-Reactivity: The percentage of cross-reactivity is typically calculated using the following formula:

    % Cross-Reactivity = (Concentration of Metolazone / Concentration of Cross-Reactant) x 100%

Alternative Analytical Methods for Specific Detection

Given the lack of specific immunoassay data and the high degree of specificity required for many research and clinical applications, alternative analytical methods are often preferred for the quantification of metolazone and its metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.[11][12][13]

  • Principle: The sample is first injected into an LC system where metolazone and this compound are separated based on their physicochemical properties. The separated compounds then enter the mass spectrometer, where they are ionized, and specific parent and product ions are monitored for each compound.

  • Advantages:

    • High Specificity: Can easily differentiate between metolazone and this compound based on their different mass-to-charge ratios.

    • High Sensitivity: Can detect very low concentrations of the analytes.[8]

    • Simultaneous Quantification: Can measure the concentrations of both the parent drug and its metabolites in a single run.[14]

  • Disadvantages:

    • Lower throughput compared to immunoassays.

    • Requires more expensive equipment and highly trained personnel.

Visualizing Immunoassay Cross-Reactivity

The following diagram illustrates the principle of antibody binding and the potential for cross-reactivity.

Cross_Reactivity_Principle cluster_0 Specific Binding cluster_1 Potential Cross-Reactivity Metolazone Antibody_S Anti-Metolazone Antibody Metolazone->Antibody_S Binding Desmethyl_Metolazone Antibody_C Anti-Metolazone Antibody Desmethyl_Metolazone->Antibody_C Weak or No Binding

Caption: Principle of antibody binding and potential cross-reactivity.

The following workflow illustrates the steps involved in evaluating immunoassay cross-reactivity.

Experimental_Workflow A Prepare Standards (Metolazone & this compound) B Perform Immunoassay A->B C Generate Standard Curve (Metolazone) B->C D Determine Equivalent Concentration of this compound B->D E Calculate % Cross-Reactivity C->E D->E

Caption: Workflow for assessing immunoassay cross-reactivity.

Conclusion

While immunoassays can be valuable for initial screening, the lack of specific data on the cross-reactivity of metolazone assays with this compound highlights a significant knowledge gap. The structural similarity between the two compounds suggests that cross-reactivity is a possibility, the extent of which would depend on the specific antibody used. For research and clinical applications requiring high specificity and accurate quantification of metolazone and its metabolites, more definitive methods such as LC-MS/MS are recommended. Further studies are needed to characterize the performance of any available metolazone immunoassays and their potential for metabolite interference.

References

A Comparative Guide to the Bioanalytical Quantification of Desmethyl Metolazone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of methodologies for the quantification of Desmethyl metolazone, a metabolite of the diuretic and antihypertensive agent, metolazone. Accurate and reproducible quantification of drug metabolites is critical for comprehensive pharmacokinetic, pharmacodynamic, and toxicology studies. While direct inter-laboratory comparison data for this compound is limited in published literature, this document establishes a framework for such a comparison by adapting validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for the parent drug, metolazone.[1][2][3]

The following sections detail hypothetical but representative experimental protocols and performance data for two distinct laboratory methods, designated Lab A and Lab B, to illustrate key points of comparison and sources of variability.

Experimental Protocols

A robust bioanalytical method begins with efficient sample preparation and is followed by sensitive and specific detection. Here, we compare two common approaches based on liquid-liquid extraction (LLE) and protein precipitation (PPT), both widely used in clinical pharmacology labs.

Method A (Lab A): Liquid-Liquid Extraction (LLE) Based Protocol

This protocol prioritizes sample cleanup to minimize matrix effects, which is crucial for achieving a low limit of quantification.

  • Sample Preparation (LLE):

    • To a 0.5 mL aliquot of human plasma, add 50 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled this compound or a structurally similar compound like zaleplon).[2]

    • Vortex the mixture for 30 seconds.

    • Add 3 mL of an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Vortex vigorously for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes to separate the layers.

    • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.

  • Chromatographic Conditions:

    • HPLC System: Standard High-Performance Liquid Chromatography system.

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.0 mm, 5 µm).[2]

    • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (40:60, v/v).[2]

    • Flow Rate: 0.4 mL/min.[3]

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ESI.

    • Detection: Multiple Reaction Monitoring (MRM). Note: MRM transitions for this compound must be empirically determined by infusing a pure standard. Hypothetical transitions would be monitored (e.g., Parent ion [M+H]+ → Product ion).

Method B (Lab B): Protein Precipitation (PPT) Based Protocol

This protocol prioritizes speed and simplicity, making it suitable for higher throughput environments.

  • Sample Preparation (PPT):

    • To a 100 µL aliquot of human plasma, add 50 µL of the internal standard (IS) solution.

    • Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex for 2 minutes, then centrifuge at 10,000 rpm for 10 minutes.

    • Transfer a portion of the supernatant for direct injection or dilute with water before injection into the LC-MS/MS system.

  • Chromatographic Conditions:

    • HPLC System: Ultra-High Performance Liquid Chromatography (UHPLC) system for faster analysis.

    • Column: C18 reverse-phase column (e.g., 50 mm x 4.6 mm, 2.7 µm).[4]

    • Mobile Phase: Gradient elution starting with 80% aqueous phase (e.g., 2 mM ammonium acetate) and ramping to 95% organic phase (acetonitrile).[3]

    • Flow Rate: 0.5 mL/min.[1]

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

    • Ionization Mode: Positive ESI.

    • Detection: MRM, using the same empirically determined transitions as Lab A.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from a plasma sample using an LC-MS/MS-based method.

Plasma Plasma Sample Aliquot Spike Spike Internal Standard (IS) Plasma->Spike Extract Extraction Step (LLE or PPT) Spike->Extract Evap Evaporation & Reconstitution (LLE only) Extract->Evap If LLE Final Final Sample Extract Extract->Final If PPT Evap->Final Inject Inject into LC-MS/MS Final->Inject LC Chromatographic Separation (C18) Inject->LC MS Mass Spectrometry Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Calib Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calib Quant Quantify Concentration Calib->Quant

Bioanalytical workflow for this compound quantification.
Data Presentation: Performance Comparison

The validation of a bioanalytical method is assessed using several key performance metrics. The table below summarizes a hypothetical comparison between Lab A and Lab B, with performance data adapted from published methods for the parent drug, metolazone, to serve as a realistic benchmark.[2][3][5]

Parameter Lab A (LLE-Based) Lab B (PPT-Based) Description
Lower Limit of Quantification (LLOQ) 0.02 ng/mL1.0 ng/mLThe lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
Linear Range 0.02 - 15 ng/mL1.0 - 2000 ng/mLThe range of concentrations over which the analytical response is directly proportional to the analyte concentration.
Precision (Intra-day, %CV) 0.9 - 4.8%< 15%The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the same conditions.
Precision (Inter-day, %CV) 4.2 - 6.3%< 15%The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under different conditions (e.g., different days).
Accuracy (Intra-day, %Bias) 97.5 - 102.3%85 - 115%The closeness of the mean test results obtained by the method to the true concentration of the analyte.
Accuracy (Inter-day, %Bias) 99.2 - 104.0%85 - 115%The closeness of the mean test results obtained by the method to the true concentration, measured on different days.
Mean Recovery > 85%> 90%The efficiency of the extraction procedure, representing the percentage of the analyte recovered from the sample matrix.

Note: The performance data cited for Lab A and Lab B are derived from separate studies on the parent drug, metolazone, and are used here to illustrate a comparative framework.[2][3][5]

Comparative Analysis of Methodologies

The diagram below provides a logical comparison of the key performance characteristics between the two hypothetical laboratory methods.

cluster_comparison Inter-Laboratory Performance Comparison cluster_labA Lab A: LLE Method cluster_labB Lab B: PPT Method cluster_goal Common Goal A_Sens Higher Sensitivity (LLOQ: 0.02 ng/mL) A_Prec Higher Precision (CV < 6.5%) A_Clean Cleaner Extract (Reduced Matrix Effects) A_Speed Slower Throughput Goal Reliable Quantification of This compound A_Speed->Goal B_Sens Lower Sensitivity (LLOQ: 1.0 ng/mL) B_Prec Standard Precision (CV < 15%) B_Matrix Potential for Matrix Effects B_Speed Faster Throughput (High-throughput screening) B_Speed->Goal

Comparison of key attributes between LLE and PPT-based methods.
Discussion and Conclusion

This guide outlines a comparative framework for the quantification of this compound. As illustrated by the hypothetical Lab A and Lab B, the choice of analytical methodology can lead to significant differences in performance.

  • Lab A's LLE-based method demonstrates higher sensitivity and precision, making it ideal for studies requiring low detection limits, such as single-dose pharmacokinetics.[2] However, this method is more labor-intensive and has a lower throughput.

  • Lab B's PPT-based method offers a significant advantage in speed and simplicity, making it suitable for high-throughput applications like screening or bioequivalence studies with higher expected concentrations.[3][5] The trade-off is a higher LLOQ and a greater potential for matrix effects, which must be carefully managed and validated.

For a successful inter-laboratory comparison or cross-validation, it is imperative that participating labs standardize critical method parameters, including the choice of internal standard, calibration curve preparation, and acceptance criteria for quality control samples. Ultimately, the selection of a specific method should be guided by the required sensitivity, accuracy, and throughput demands of the intended research or clinical application.

References

A Comparative Guide to Desmethyl Metolazone Certified Reference Materials and Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) and standards are the bedrock of quality control, ensuring the identity, purity, and potency of pharmaceutical products. This guide provides a comprehensive comparison of Desmethyl metolazone CRMs, detailing their specifications, analytical methodologies for their use, and the metabolic context of this important impurity.

This compound is a specified impurity of Metolazone, a diuretic and antihypertensive agent.[1] Its accurate quantification is crucial for ensuring the safety and efficacy of Metolazone drug products. This guide is intended to assist in the selection and application of the most suitable this compound certified reference material for your analytical needs.

Comparison of this compound Certified Reference Materials

The selection of a suitable CRM is a critical step in any analytical workflow. While the availability of specific CRMs may vary, the following table provides a comparison of typical specifications offered by different suppliers. This information is generally found on the Certificate of Analysis (CoA) provided with the reference material.

Table 1: Comparison of Typical Specifications for this compound Certified Reference Materials

ParameterSupplier A (e.g., LGC Standards)Supplier B (e.g., MedKoo Biosciences)Supplier C (e.g., USP)
Product Name This compoundThis compoundMetolazone Related Compound C (this compound)
CAS Number 28524-40-528524-40-528524-40-5
Molecular Formula C₁₅H₁₄ClN₃O₃SC₁₅H₁₄ClN₃O₃SC₁₅H₁₄ClN₃O₃S
Molecular Weight 351.81351.80351.81
Certified Purity (as is) ≥98.0%>98%Assay ~99.5% (as is basis)
Uncertainty Provided on CoANot specifiedProvided on CoA
Format Neat solidSolid powderNeat solid
Storage Condition 2-8°C0 - 4°C for short term, -20°C for long termControlled room temperature
Certificate of Analysis Comprehensive CoA with analytical dataAvailable upon requestComprehensive CoA with analytical data
Traceability To SI unitsNot specifiedTo USP primary standard

Experimental Protocols: Quantification of this compound

A validated analytical method is essential for the accurate quantification of this compound in pharmaceutical samples. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. The following is a representative HPLC method based on published literature for the analysis of Metolazone and its impurities.[2][3]

High-Performance Liquid Chromatography (HPLC) Method
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 0.2% orthophosphoric acid) in an isocratic or gradient elution mode. A common starting point is a 32:68 (v/v) ratio of acetonitrile to the aqueous buffer.[3]

  • Flow Rate: Typically 1.0 to 2.0 mL/min.[3]

  • Detection Wavelength: UV detection at approximately 237 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Standard and Sample Preparation
  • Standard Solution: Accurately weigh a suitable amount of the this compound CRM and dissolve it in a known volume of a suitable solvent (e.g., methanol or mobile phase) to obtain a stock solution of known concentration. Prepare working standards by diluting the stock solution with the mobile phase to achieve a series of concentrations for calibration.

  • Sample Solution: Prepare the drug substance or drug product sample by dissolving it in a suitable solvent and diluting it with the mobile phase to a concentration that falls within the calibration range of the standard solutions.

Analysis and Quantification
  • Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solution and determine the peak area of this compound.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Visualizing Key Processes

To better understand the context and application of this compound CRMs, the following diagrams illustrate the metabolic pathway of Metolazone and a typical analytical workflow.

Metolazone_Metabolism Metolazone Metolazone Desmethyl_Metolazone This compound (Minor Metabolite) Metolazone->Desmethyl_Metolazone Metabolism (Minor Pathway) Excretion Unchanged Excretion (Urine) Metolazone->Excretion Primary Route of Elimination Induction Induction of CYP3A4 & MDR1 Metolazone->Induction

Metabolic pathway of Metolazone.

Metolazone is primarily excreted unchanged in the urine.[4] While metabolism is not the main route of elimination, a minor pathway leads to the formation of this compound.[5] Some studies suggest that Metolazone may induce drug-metabolizing enzymes such as CYP3A4 and the drug transporter MDR1.[6]

Analytical_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quantification Quantification CRM This compound CRM Standard_Sol Prepare Standard Solutions CRM->Standard_Sol Sample Drug Product Sample Sample_Sol Prepare Sample Solution Sample->Sample_Sol HPLC HPLC Analysis Standard_Sol->HPLC Sample_Sol->HPLC Calibration Generate Calibration Curve HPLC->Calibration Quantify Quantify this compound in Sample HPLC->Quantify Calibration->Quantify Report Report Results Quantify->Report

Analytical workflow for impurity quantification.

The analytical workflow for quantifying this compound involves the careful preparation of both the certified reference material and the sample, followed by instrumental analysis and data processing to obtain accurate and reliable results.

By understanding the available certified reference materials and employing validated analytical methods, researchers and drug development professionals can ensure the quality and safety of Metolazone-containing products. The use of high-quality CRMs is fundamental to achieving accurate and reproducible analytical data, which is essential for regulatory compliance and patient safety.

References

Unveiling the Structure of Desmethyl Metolazone: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation and confirmation of drug-related impurities are paramount for ensuring pharmaceutical safety and efficacy. This guide provides a comprehensive comparison of analytical techniques for the structural characterization of Desmethyl metolazone, a known impurity of the diuretic drug Metolazone.

This compound, chemically identified as 7-Chloro-1,2,3,4-tetrahydro-2-methyl-4-oxo-3-phenyl-6-quinazolinesulfonamide, is a critical impurity that requires accurate identification and characterization.[1][2][3][4][5] This guide delves into the experimental data and protocols necessary for its structural confirmation, offering a comparative analysis of key analytical methods.

Comparative Analysis of Analytical Techniques

The structural elucidation of a molecule like this compound relies on a combination of spectroscopic techniques. Each method provides unique pieces of the structural puzzle, and their combined application leads to unambiguous confirmation. The primary techniques employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (MS) Molecular weight and elemental composition.High sensitivity, provides molecular formula.Does not provide detailed connectivity information.
Tandem MS (MS/MS) Fragmentation patterns for structural insights.Helps in identifying key functional groups and their connectivity.Interpretation can be complex for novel compounds.
¹H NMR Spectroscopy Information about the number, environment, and connectivity of hydrogen atoms.Provides detailed information on the proton framework of the molecule.Can have overlapping signals in complex molecules.
¹³C NMR Spectroscopy Information about the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃).Complements ¹H NMR by providing the carbon skeleton.Lower sensitivity compared to ¹H NMR.
2D NMR (COSY, HSQC, HMBC) Correlations between protons, between protons and carbons, and long-range proton-carbon correlations.Unambiguously establishes the connectivity of atoms within the molecule.Requires more instrument time and expertise for interpretation.

Experimental Data for this compound

Mass Spectrometry Data

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying impurities in pharmaceutical substances.

Experimental Protocol: LC-MS Analysis

A stability-indicating HPLC method coupled with a mass spectrometer is employed. The method separates Metolazone from its degradation products, including this compound.

  • HPLC Column: A reversed-phase C18 column (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm) is typically used.[1]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.2% orthophosphoric acid) and an organic solvent (e.g., acetonitrile).[1]

  • Detection: UV detection at a suitable wavelength (e.g., 238 nm) and mass spectrometric detection.[1]

  • Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is commonly used.

Expected Mass Spectrometry Results for this compound:

ParameterExpected Value
Molecular Formula C₁₅H₁₄ClN₃O₃S
Molecular Weight 351.8 g/mol
[M+H]⁺ (Monoisotopic) 352.0520

Tandem MS (MS/MS) Fragmentation:

The fragmentation pattern in MS/MS provides crucial structural information. For this compound, key fragment ions would arise from the cleavage of the quinazolinone ring system and the loss of the sulfonamide group.

Structural Elucidation Workflow

The logical flow for the structural elucidation and confirmation of this compound is outlined below.

G Structural Elucidation Workflow for this compound cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Confirmation A Isolation of Impurity from Metolazone B Mass Spectrometry (LC-MS) A->B D NMR Spectroscopy (1H, 13C, 2D) A->D C Tandem MS (MS/MS) B->C E Determine Molecular Formula and Weight B->E F Analyze Fragmentation Pattern C->F G Assign NMR Signals D->G H Propose and Confirm Structure E->H F->H G->H G Mechanism of Action of Metolazone Metolazone Metolazone DCT Distal Convoluted Tubule Metolazone->DCT NaCl_Symporter Na-Cl Symporter DCT->NaCl_Symporter Inhibits Reabsorption Decreased Na+ and Cl- Reabsorption NaCl_Symporter->Reabsorption Diuresis Increased Diuresis Reabsorption->Diuresis

References

In Vivo vs. In Vitro Formation of Desmethyl Metolazone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the formation of desmethyl metolazone, a potential metabolite of the diuretic drug metolazone, in both in vivo and in vitro settings. Understanding the metabolic pathways of a drug candidate is a cornerstone of drug development, influencing everything from efficacy and safety profiles to potential drug-drug interactions. This document summarizes the available data, details relevant experimental protocols, and visualizes key processes to support further research in this area.

Quantitative Data Summary

Currently, publicly available literature does not provide specific quantitative data directly comparing the rate or extent of this compound formation in vivo versus in vitro. While the metabolism of metolazone has been investigated, the primary focus has been on its parent form and its well-documented diuretic effects. However, based on general principles of drug metabolism and the available information on metolazone's biotransformation, a hypothetical comparison can be structured as follows. This table is intended to serve as a framework for future quantitative studies.

ParameterIn Vivo Formation (Anticipated)In Vitro Formation (Anticipated)Key Influencing Factors
Rate of Formation Variable, dependent on individual patient factorsControlled, dependent on experimental conditionsCytochrome P450 enzyme activity (especially CYP3A4), substrate concentration, cofactor availability.
Extent of Formation (% of parent drug) Likely a minor metabolic pathwayDetectable, but may not fully reflect in vivo proportionsFirst-pass metabolism, drug distribution, and excretion rates in vivo.
Key Metabolizing System Primarily hepatic cytochrome P450 enzymes (CYP3A4 suggested)Human liver microsomes, hepatocytesPresence and activity of specific CYP isoforms.
Inter-individual Variability High, due to genetic polymorphisms in CYP enzymes, age, disease stateLow to moderate, depending on the source of microsomes (pooled vs. individual donors)Genetic makeup, co-administered drugs.
Bioavailability of Metabolite Systemically available, subject to further metabolism and excretionContained within the experimental systemNot applicable for in vitro systems.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for investigating the formation of this compound in both in vitro and in vivo models.

In Vitro: Human Liver Microsome (HLM) Stability Assay

This assay is a standard method to assess the metabolic stability of a compound and identify its metabolites.

Objective: To determine the rate of this compound formation from metolazone when incubated with human liver microsomes.

Materials:

  • Metolazone

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing phosphate buffer, MgCl₂, and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the human liver microsomes with the reaction mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add metolazone (at a predetermined concentration, e.g., 1 µM) to the pre-incubated mixture to start the reaction.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), collect aliquots of the incubation mixture.

  • Reaction Termination: Immediately terminate the reaction in the collected aliquots by adding a cold solution of acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of both metolazone and the formed this compound.

In Vivo: Animal Pharmacokinetic Study

This study design allows for the characterization of the absorption, distribution, metabolism, and excretion (ADME) of metolazone and the formation of its metabolites in a living organism.

Objective: To identify and quantify this compound in plasma and urine after administration of metolazone to an animal model (e.g., rats or dogs).

Materials:

  • Metolazone formulation for administration (oral or intravenous)

  • Animal models (e.g., Sprague-Dawley rats)

  • Metabolic cages for urine and feces collection

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • Sample storage facilities (-80°C)

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week before the study.

  • Drug Administration: Administer a single dose of metolazone to the animals. For oral administration, a gavage may be used. For intravenous administration, a tail vein injection is common.

  • Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Urine Collection: House the animals in metabolic cages to collect urine over specified intervals (e.g., 0-8, 8-24 hours).

  • Sample Storage: Store all plasma and urine samples at -80°C until analysis.

  • Sample Preparation: Perform a suitable extraction method (e.g., protein precipitation or liquid-liquid extraction) on the plasma and urine samples to isolate the analytes.

  • LC-MS/MS Analysis: Quantify the concentrations of metolazone and this compound in the prepared samples using a validated LC-MS/MS method.

Visualizations

Diagrams can effectively illustrate complex biological processes and experimental designs.

Metabolic Pathway of Metolazone Metolazone Metolazone CYP3A4 CYP3A4 Metolazone->CYP3A4 Hepatic Metabolism Desmethyl_Metolazone This compound Excretion Excretion Desmethyl_Metolazone->Excretion CYP3A4->Desmethyl_Metolazone Demethylation

Caption: Proposed metabolic pathway of metolazone to this compound.

In Vitro Metabolism Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis HLM Human Liver Microsomes Reaction Reaction Mixture HLM->Reaction Metolazone Metolazone Solution Metolazone->Reaction Cofactors NADPH System Cofactors->Reaction Termination Reaction Termination (Acetonitrile) Reaction->Termination Time Points LCMS LC-MS/MS Analysis Termination->LCMS Data Data Interpretation LCMS->Data

Caption: Experimental workflow for the in vitro metabolism study.

Concluding Remarks

The study of this compound's formation is an important step in fully characterizing the metabolic profile of metolazone. While direct comparative data between in vivo and in vitro systems remains to be published, the established methodologies in drug metabolism research provide a clear path forward. The activation of the pregnane X receptor by metolazone strongly implicates CYP3A4 in its metabolism, making this enzyme a key focus for future in vitro studies.[1] Further research employing the protocols outlined in this guide will be instrumental in generating the quantitative data needed to build a comprehensive understanding of metolazone's biotransformation, ultimately contributing to its safer and more effective clinical use.

References

UPLC vs. HPLC: A Comparative Guide to the Separation of Metolazone Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for optimal analytical methods, the choice between Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) is a critical decision. This guide provides a detailed comparison of these two techniques for the separation of metolazone, a diuretic medication, and its impurities, supported by experimental data and protocols.

The analytical control of pharmaceutical impurities is paramount to ensure the safety and efficacy of drug products. Metolazone, like all active pharmaceutical ingredients (APIs), can contain process-related impurities and degradation products that must be carefully monitored. Both UPLC and HPLC are powerful chromatographic techniques for this purpose, yet they offer distinct advantages and operate under different principles. This comparison will delve into the specifics of each method when applied to the analysis of metolazone and its related substances.

Performance Comparison: UPLC vs. HPLC for Metolazone Impurity Analysis

The primary advantages of UPLC over traditional HPLC stem from the use of smaller particle size columns (typically <2 µm), which allows for faster analysis times and improved resolution. This is achieved by operating at higher pressures. The following table summarizes the key performance parameters of a European Pharmacopoeia HPLC method and a developed UPLC method for the separation of metolazone and its five official impurities (A, B, C, D, and E).

ParameterUPLC MethodHPLC Method (European Pharmacopoeia)
Instrumentation UHPLC SystemHPLC System
Column Not explicitly stated, but typically a sub-2 µm particle size column (e.g., C18, ~50-100 mm length)Stainless steel column 150 mm x 4.6 mm, packed with octadecylsilyl silica gel for chromatography (5 µm)
Mobile Phase Gradient elution with a mixture of aqueous and organic solvents. An example uses a gradient with an initial composition of 22.5% strong solvent.[1]Isocratic elution with a mixture of 35 volumes of acetonitrile and 65 volumes of a 1.15 g/L solution of ammonium dihydrogen phosphate.
Flow Rate 0.560 mL/min[1]1.5 mL/min
Run Time Significantly shorter than HPLC (e.g., a 30-minute gradient time is mentioned in a development study)[1]Longer run times are typical to achieve separation with larger particles.
Resolution (Critical Pair) The goal of the UPLC method development was to achieve a resolution of ≥ 2.00 for the critical pair (impurities A and B).[1]The Ph. Eur. method requires a resolution of at least 1.5 between the peaks due to impurity A and impurity B.
Limit of Detection (LOD) Lower LODs are generally achievable due to sharper peaks.Generally higher LODs compared to UPLC.
Limit of Quantification (LOQ) Lower LOQs are generally achievable.Generally higher LOQs compared to UPLC.
Solvent Consumption Lower due to shorter run times and lower flow rates.Higher due to longer run times and higher flow rates.

Experimental Protocols

UPLC Method for Metolazone and Related Impurities

This method was developed using an Analytical Quality by Design (AQbD) approach to ensure robustness.[1]

  • Instrumentation: A UHPLC system, such as the Vanquish Flex UHPLC system, is utilized.[1]

  • Column: A column packed with sub-2 µm particles suitable for high-pressure applications.

  • Mobile Phase:

    • Aqueous Phase: pH is a critical parameter, with a pH of 5.50 being identified as optimal in the development study.[1]

    • Organic Phase: Acetonitrile or Methanol.

    • Gradient: A gradient elution is employed, with an optimized gradient time of 30 minutes and an initial strong solvent concentration of 22.5%.[1]

  • Flow Rate: 0.560 mL/min.[1]

  • Column Temperature: 40 °C.[1]

  • Detection: UV detection at an appropriate wavelength for metolazone and its impurities.

  • Sample Preparation: A working standard solution is prepared by dissolving 3.00 mg of the reference standard (containing metolazone and impurities A, B, C, D, and E) in 1.000 mL of methanol.[1]

HPLC Method (European Pharmacopoeia) for Metolazone Impurities

This is the official method for controlling impurities in metolazone drug substances.

  • Instrumentation: A standard HPLC system.

  • Column: A 150 mm x 4.6 mm stainless steel column packed with 5 µm octadecylsilyl silica gel.

  • Mobile Phase: An isocratic mixture of 35 volumes of acetonitrile and 65 volumes of a 1.15 g/L solution of ammonium dihydrogen phosphate.

  • Flow Rate: 1.5 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 20 µL.

  • System Suitability: The method requires a resolution of at least 1.5 between the peaks for impurity A and impurity B.

Workflow for Impurity Separation and Analysis

The following diagram illustrates a typical workflow for the analysis of metolazone impurities, applicable to both UPLC and HPLC methods.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Weigh Metolazone Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard (with impurities) Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Inject Inject into UPLC/HPLC System Dissolve_Sample->Inject Dissolve_Standard->Inject Separate Chromatographic Separation (Column & Mobile Phase) Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Identify Impurity Identification (based on Retention Time) Integrate->Identify Quantify Impurity Quantification (Area % or vs. Standard) Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for Metolazone Impurity Analysis.

Conclusion

The choice between UPLC and HPLC for the separation of metolazone impurities hinges on the specific requirements of the laboratory.

UPLC offers significant advantages in terms of speed, resolution, and sensitivity. The use of sub-2 µm particles leads to sharper peaks and shorter run times, which translates to higher sample throughput and reduced solvent consumption. This makes UPLC a highly efficient and cost-effective solution for research, development, and high-throughput quality control environments. The development of a robust UPLC method, as demonstrated by the AQbD approach, can lead to superior separation performance with a higher resolution of critical impurity pairs.[1]

HPLC, on the other hand, remains a robust and widely used technique. The European Pharmacopoeia method provides a validated and globally accepted procedure for the quality control of metolazone. HPLC systems are more commonplace in many laboratories, and the methodology is often perceived as more rugged and less susceptible to issues like column clogging from complex sample matrices.

References

"performance evaluation of different Desmethyl metolazone extraction kits"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison of Extraction Methodologies

The selection of an appropriate extraction method depends on a balance of factors including required sensitivity, sample throughput, and available resources. The following table summarizes key performance metrics for LLE, SPE, and PP based on data from various validated bioanalytical methods for metolazone.

Performance MetricLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Protein Precipitation (PP)
Extraction Recovery 62.23% - 78.58%[1]Generally high and consistent, often >85%High, but may co-extract more interferences
Precision (%RSD) Inter-day: 4.2% - 6.3%[2]Typically <15%Intra-day: <10%
Lower Limit of Quantification (LLOQ) 0.02 ng/mL[2]Potentially lower than LLE0.05 ng/mL[3]
Processing Time per Sample ModerateCan be faster than LLE, especially with automationFastest
Selectivity/Cleanliness of Extract GoodExcellent, highly selectiveLower, potential for significant matrix effects
Cost per Sample Low to ModerateHighestLowest

Experimental Protocols

Detailed methodologies for each extraction technique are critical for reproducibility and for adapting them to specific laboratory needs.

Liquid-Liquid Extraction (LLE) Protocol

This method is based on the differential solubility of the analyte between two immiscible liquid phases.

Protocol:

  • To 1.0 mL of plasma sample, add the internal standard.

  • Add 5.0 mL of an organic solvent (e.g., ethyl acetate).

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[1][2][4]

Solid-Phase Extraction (SPE) Protocol

SPE utilizes a solid sorbent to selectively adsorb the analyte from the sample matrix, followed by elution with a suitable solvent.

Protocol:

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the pre-treated plasma or urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a mild solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute Desmethyl metolazone with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase for analysis.

Protein Precipitation (PP) Protocol

This is a rapid method for removing proteins from biological samples, often used for high-throughput screening.

Protocol:

  • To 50 µL of plasma sample, add the internal standard.[3]

  • Add a precipitating agent, such as acetonitrile, in a 1:3 or 1:4 ratio (sample to solvent).[3]

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant for direct injection or after evaporation and reconstitution.

Experimental Workflow Visualization

The general workflow for extracting this compound from a biological matrix for analysis is depicted below.

G cluster_sample_prep Sample Preparation cluster_extraction Extraction Method cluster_post_extraction Post-Extraction Processing Sample Biological Sample (Plasma, Urine) Pretreatment Sample Pre-treatment (e.g., add Internal Standard) Sample->Pretreatment LLE Liquid-Liquid Extraction Pretreatment->LLE SPE Solid-Phase Extraction Pretreatment->SPE PP Protein Precipitation Pretreatment->PP Evaporation Evaporation LLE->Evaporation SPE->Evaporation PP->Evaporation Often optional Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: General workflow for this compound extraction.

Conclusion

The choice of an extraction method for this compound should be guided by the specific requirements of the study.

  • Liquid-Liquid Extraction offers a good balance of recovery and cost, making it a versatile option for many laboratories.

  • Solid-Phase Extraction provides the cleanest extracts and high recovery, which is ideal for applications requiring the lowest limits of detection, though at a higher cost.

  • Protein Precipitation is the fastest and most cost-effective method, well-suited for high-throughput screening, but may require more extensive chromatographic optimization to mitigate matrix effects.

By carefully considering the performance data and experimental protocols presented in this guide, researchers can select and implement the most appropriate extraction strategy for their this compound analysis needs.

References

Comparative Metabolite Profiling of Metolazone: A Cross-Species Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the biotransformation of the diuretic metolazone across key preclinical species and humans. This guide synthesizes available data on metabolic pathways and provides detailed experimental protocols for comparative analysis.

Metolazone, a quinazoline-based diuretic, is widely used in the management of hypertension and edema. Understanding its metabolic fate across different species is crucial for the preclinical safety assessment and extrapolation of efficacy and toxicity data to humans. Species-specific differences in drug metabolism can significantly impact a drug's pharmacokinetic profile and pharmacological response. This guide provides a framework for the comparative metabolite profiling of metolazone, outlining key biotransformation pathways and detailing the experimental methodologies required for such an investigation.

Quantitative Analysis of Metolazone and its Metabolites

Due to the limited availability of direct comparative quantitative data in the public domain, the following table presents a template for summarizing hypothetical results from a cross-species metabolite profiling study. Such a study would typically involve the administration of metolazone to rats, dogs, monkeys, and humans, followed by the collection of plasma and urine samples at various time points. The quantification of metolazone and its metabolites would be performed using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Hypothetical Comparative Plasma Concentrations of Metolazone and its Major Metabolites (ng/mL) at 4 hours Post-Dose

AnalyteRatDogMonkeyHuman
Metolazone150 ± 25210 ± 30180 ± 20250 ± 35
Metabolite M1 (e.g., Hydroxylated)45 ± 825 ± 535 ± 615 ± 4
Metabolite M2 (e.g., N-dealkylated)12 ± 330 ± 720 ± 440 ± 9
Metabolite M3 (e.g., Glucuronide)80 ± 1550 ± 1165 ± 12110 ± 20

Data are presented as mean ± standard deviation. This table is for illustrative purposes only and does not represent actual experimental data.

Experimental Protocols

A robust comparative metabolite profiling study requires well-defined experimental protocols. The following sections detail the methodologies for in-life studies, sample preparation, and bioanalytical analysis.

In-Life Study Design
  • Animal Models: Male and female Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys are commonly used preclinical species. Human data can be obtained from clinical trials.

  • Dosing: Animals are typically administered a single oral dose of metolazone. The dose level should be selected based on anticipated clinical exposure and toxicological studies.

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an appropriate anticoagulant. Plasma is separated by centrifugation and stored at -80°C until analysis. Urine is collected over specified intervals (e.g., 0-8, 8-12, and 12-24 hours) and also stored at -80°C.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To a 100 µL aliquot of plasma or urine, add 25 µL of an internal standard solution (e.g., a structurally similar compound not present in the samples).

  • Add 500 µL of an organic extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Bioanalytical Method: LC-MS/MS
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Detection: The analysis is performed in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for metolazone and its potential metabolites are monitored.

Metolazone Biotransformation Pathways

The metabolic pathways of metolazone have not been extensively elucidated in a comparative manner across species. However, based on its chemical structure, the following biotransformations are plausible and should be investigated in a comparative metabolism study.

Metolazone_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Metolazone Metolazone Hydroxylation Hydroxylated Metabolites (M1) Metolazone->Hydroxylation CYP450 N_Dealkylation N-dealkylated Metabolites (M2) Metolazone->N_Dealkylation CYP450 Glucuronidation Glucuronide Conjugates (M3) Hydroxylation->Glucuronidation UGTs

Caption: Plausible metabolic pathways of metolazone.

Experimental Workflow for Comparative Metabolite Profiling

The following diagram illustrates a typical workflow for a comparative metabolite profiling study.

Workflow Dosing Dosing of Metolazone (Rat, Dog, Monkey, Human) Sample_Collection Biological Sample Collection (Plasma, Urine) Dosing->Sample_Collection Sample_Prep Sample Preparation (Liquid-Liquid Extraction) Sample_Collection->Sample_Prep LCMS_Analysis LC-MS/MS Analysis (Metabolite Detection & Quantification) Sample_Prep->LCMS_Analysis Data_Analysis Data Analysis (Pharmacokinetic & Statistical Analysis) LCMS_Analysis->Data_Analysis Report Comparative Report Generation Data_Analysis->Report

Caption: Workflow for comparative metabolite profiling.

Safety Operating Guide

Safe Disposal of Desmethyl Metolazone: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Waste Characterization and Regulatory Overview

Proper disposal begins with the correct classification of the waste. Pharmaceutical waste is broadly categorized as hazardous or non-hazardous.[1] The EPA governs the disposal of hazardous waste, and it is crucial to determine if desmethyl metolazone falls under this category to ensure compliance.[1][2] Factors that may classify a pharmaceutical as hazardous include toxicity, reactivity, ignitability, or corrosivity. Given that specific hazard data for this compound is limited, a conservative approach, treating it as potentially hazardous, is recommended.

Regulatory Body Key Regulation Relevance to this compound Disposal
Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)Governs the disposal of hazardous wastes, including certain pharmaceuticals.[1]
Drug Enforcement Administration (DEA) Controlled Substances ActWhile metolazone is not a controlled substance, awareness of DEA regulations is important for overall pharmaceutical waste management.
State and Local Regulations Varies by jurisdictionStates may have stricter regulations for pharmaceutical waste disposal than federal guidelines.[1]

Experimental Protocols: Disposal Procedure

The following protocol outlines the recommended steps for the safe disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn. This includes:

  • Safety goggles or a face shield.

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat.

  • In cases of potential aerosol generation, a respirator may be necessary.

2. Waste Segregation:

  • Do not mix this compound waste with non-hazardous laboratory trash.

  • Use a dedicated, clearly labeled hazardous waste container. The container should be compatible with the chemical properties of the compound and be sealable to prevent leaks or spills.

3. Waste Labeling:

  • Label the hazardous waste container with the words "Hazardous Waste."

  • Clearly identify the contents as "this compound."

  • Include the approximate quantity of the waste.

  • Note the date when the waste was first added to the container.

4. Storage of Waste:

  • Store the sealed waste container in a designated, secure area away from general laboratory traffic.

  • The storage area should be well-ventilated.

  • Follow institutional guidelines for the maximum allowable accumulation time for hazardous waste.

5. Final Disposal:

  • Engage a licensed hazardous waste disposal company for the final collection and disposal of the this compound waste. These companies are equipped to handle and transport hazardous materials in compliance with all federal and state regulations.

  • Ensure that a hazardous waste manifest is completed. This document tracks the waste from its point of generation to its final disposal facility.[2]

  • Never dispose of this compound by flushing it down the drain or placing it in the regular trash, as this can lead to environmental contamination.[3]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated B Characterize Waste: Consult SDS for Metolazone and institutional safety guidelines. A->B C Is the waste classified as hazardous? B->C D Segregate in a labeled hazardous waste container. C->D Yes I Follow institutional procedures for non-hazardous chemical waste. C->I No (Unlikely, proceed with caution) E Store in a designated hazardous waste accumulation area. D->E F Arrange for pickup by a licensed hazardous waste vendor. E->F G Complete hazardous waste manifest. F->G H End: Compliant Disposal G->H I->H

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, thereby protecting both personnel and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

Personal protective equipment for handling Desmethyl metolazone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of Desmethyl metolazone in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures.

Chemical Information:

  • Name: this compound

  • CAS Number: 28524-40-5[1][2][3]

  • Molecular Formula: C₁₅H₁₄ClN₃O₃S[1][3]

  • Synonyms: Metolazone EP Impurity C, (2RS)-7-Chloro-2-methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-6-sulfonamide[1]

Personal Protective Equipment (PPE)

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following PPE recommendations are based on general best practices for handling chemical compounds with unknown toxicological properties in a laboratory setting. A thorough risk assessment should be conducted before handling.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield should be worn to protect against potential splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any tears or punctures before use.
Body Protection A laboratory coat is mandatory to protect skin and clothing. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
Footwear Closed-toe shoes must be worn at all times in the laboratory to protect against spills.
Respiratory Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. If significant aerosolization is possible, a respirator may be necessary.

Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. The designated workspace, typically a chemical fume hood, should be clean and uncluttered.

  • Weighing and Aliquoting: Handle solid this compound in a fume hood to avoid inhalation of any fine powders. Use appropriate tools (e.g., spatulas, weighing paper) to handle the substance.

  • Solution Preparation: When dissolving this compound, add the solid to the solvent slowly to avoid splashing. This compound is soluble in methanol and DMSO.[1]

  • Spill Management: In case of a spill, alert others in the vicinity. For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Personal Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store this compound in a cool, dry, and dark place. Recommended storage temperature is between 2-8°C.[1]

Disposal Plan:

All waste containing this compound should be treated as hazardous chemical waste.

  • Solid Waste: Collect any solid this compound waste, including contaminated weighing paper and gloves, in a clearly labeled, sealed waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not pour chemical waste down the drain.

  • Empty Containers: "Empty" containers that held this compound should be rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent and cleaning agent. Collect all cleaning materials as hazardous waste.

  • Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace handling_weigh Weigh Compound prep_workspace->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_experiment Perform Experiment handling_dissolve->handling_experiment cleanup_decontaminate Decontaminate Workspace & Equipment handling_experiment->cleanup_decontaminate cleanup_waste Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_dispose Dispose via EHS cleanup_doff->cleanup_dispose

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.